4-Chloro-3-ethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMHKIAIPIIRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethylbenzaldehyde, with the CAS number 945717-06-6, is a substituted aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chloro group, an ethyl group, and a reactive aldehyde moiety on a benzene ring—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, expected reactivity, and potential applications in drug discovery, alongside essential safety information.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol .[1][2] While detailed experimental data on its physical properties are not extensively published, its structural features suggest it is likely a liquid or a low-melting solid at room temperature, with solubility in common organic solvents.
| Property | Value/Prediction | Source(s) |
| CAS Number | 945717-06-6 | [1][2] |
| Molecular Formula | C₉H₉ClO | [1][2] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCC1=C(Cl)C=CC(C=O)=C1 | [2] |
| Polar Surface Area (PSA) | 17.07 Ų | [1] |
| LogP | 2.71 | [1] |
Synthesis and Plausible Reaction Pathway
One such method is the Rieche formylation, which introduces an aldehyde group onto an electron-rich aromatic ring. The following diagram illustrates a potential synthetic pathway starting from 1-chloro-2-ethylbenzene.
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1-chloro-2-ethylbenzene in an anhydrous, inert solvent such as dichloromethane, a Lewis acid (e.g., titanium tetrachloride) is added at a low temperature (e.g., 0 °C) under an inert atmosphere.
-
Addition of Formylating Agent: Dichloromethyl methyl ether is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to stir at low temperature and then gradually warmed to room temperature to ensure completion.
-
Workup and Purification: The reaction is quenched with water or a dilute acid, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.8-7.9 | Doublet | 1H | Aromatic proton ortho to -CHO |
| ~7.6-7.7 | Doublet of doublets | 1H | Aromatic proton between -Cl and -CHO |
| ~7.5 | Doublet | 1H | Aromatic proton ortho to -Cl |
| ~2.8 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |
| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde, along with signals for the aromatic carbons and the carbons of the ethyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbonyl carbon (-CHO) |
| ~140-145 | Aromatic carbon attached to the ethyl group |
| ~135-140 | Aromatic carbon attached to the chloro group |
| ~130-135 | Aromatic carbon attached to the aldehyde group |
| ~125-130 | Aromatic CH carbons |
| ~25 | Methylene carbon (-CH₂-) of the ethyl group |
| ~15 | Methyl carbon (-CH₃) of the ethyl group |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium | C-H stretching (aliphatic) |
| ~2830-2730 | Medium | C-H stretching (aldehydic) |
| ~1700 | Strong | C=O stretching (carbonyl) |
| ~1600-1450 | Medium | C=C stretching (aromatic) |
| ~1100-1000 | Strong | C-Cl stretching |
Mass Spectrometry (MS) (Predicted):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Fragmentation would likely involve the loss of the aldehyde group and cleavage of the ethyl group.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Caption: Key reactions of the aldehyde group in this compound.
Potential Applications:
-
Scaffold for Biologically Active Molecules: Halogenated aromatic compounds are prevalent in many approved drugs, as the halogen atoms can influence metabolic stability, binding affinity, and lipophilicity.[3] this compound can serve as a starting point for the synthesis of novel compounds with potential therapeutic activities.
-
Intermediate in Heterocyclic Synthesis: The aldehyde group can participate in cyclization reactions to form various heterocyclic systems, which are common motifs in medicinal chemistry.
-
Building Block for Kinase Inhibitors: The substituted phenyl ring can be incorporated into the core structures of kinase inhibitors, where specific substitution patterns are often crucial for activity and selectivity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally related compounds such as 4-ethylbenzaldehyde and other chlorinated benzaldehydes, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: Likely to be harmful if swallowed or inhaled and may cause skin and eye irritation.
-
Fire Hazards: May be a combustible liquid. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate with significant potential for applications in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. This guide provides a foundational understanding of its properties, a likely synthetic approach, and its expected reactivity, offering a solid starting point for its utilization in the laboratory. As with any chemical, proper safety precautions should always be followed during handling and use.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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A Spectroscopic Guide to 4-Chloro-3-ethylbenzaldehyde: Structural Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-ethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. While a dedicated, peer-reviewed spectral library for this specific compound is not publicly available, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive, and instructional overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, rooted in first principles, not only offers a reliable spectral profile but also serves as a practical framework for researchers encountering novel substituted benzaldehydes.
Introduction to this compound
This compound (CAS No. 945717-06-6) is an aromatic aldehyde featuring a benzene ring substituted with a chloro group, an ethyl group, and a formyl (aldehyde) group. Its molecular formula is C₉H₉ClO, with a molecular weight of approximately 168.62 g/mol .[1] The arrangement of these substituents dictates the molecule's electronic and steric properties, which in turn gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity in a research or manufacturing setting.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework. The spectra described below are predicted based on established substituent effects on the benzaldehyde scaffold, with data from similar compounds used for comparison.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aldehyde proton, the aromatic protons, and the ethyl group protons. The solvent for analysis is typically deuterated chloroform (CDCl₃).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | - |
| Aromatic H-2 | ~7.8 | Doublet (d) | 1H | ~2.0 |
| Aromatic H-5 | ~7.5 | Doublet (d) | 1H | ~8.0 |
| Aromatic H-6 | ~7.7 | Doublet of Doublets (dd) | 1H | ~8.0, ~2.0 |
| Ethyl (-CH₂CH₃) | ~2.8 | Quartet (q) | 2H | ~7.5 |
| Ethyl (-CH₂CH₃) | ~1.3 | Triplet (t) | 3H | ~7.5 |
Justification of Assignments:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect, resulting in a characteristic downfield singlet around 10.0 ppm.[2]
-
Aromatic Protons: The aromatic region will show three distinct signals. H-2 is ortho to the electron-withdrawing aldehyde group, making it the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-6. H-5 is ortho to the chloro group and will be a doublet due to coupling with H-6. H-6 is coupled to both H-2 and H-5, resulting in a doublet of doublets.
-
Ethyl Group Protons: The methylene protons (-CH₂) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a triplet due to coupling with the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~191 |
| Aromatic C-1 (-CHO) | ~136 |
| Aromatic C-2 | ~130 |
| Aromatic C-3 (-Et) | ~145 |
| Aromatic C-4 (-Cl) | ~138 |
| Aromatic C-5 | ~128 |
| Aromatic C-6 | ~132 |
| Ethyl (-CH₂) | ~26 |
| Ethyl (-CH₃) | ~15 |
Justification of Assignments:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typically above 190 ppm.[4]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the ethyl group (C-3) and the carbon bearing the chloro group (C-4) will be significantly affected. The remaining aromatic carbons will have shifts typical for a substituted benzene ring.[5]
-
Ethyl Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970, ~2870 | C-H Stretch | Ethyl group |
| ~2820, ~2720 | C-H Stretch (Fermi doublets) | Aldehyde |
| ~1705 | C=O Stretch | Aldehyde |
| ~1600, ~1470 | C=C Stretch | Aromatic ring |
| ~1200 | C-H in-plane bend | Aromatic |
| ~1100 | C-Cl Stretch | Aryl halide |
| ~830 | C-H out-of-plane bend | Substituted benzene |
Interpretation of Key Peaks:
-
The most characteristic peak will be the strong C=O stretch of the aldehyde at approximately 1705 cm⁻¹.[6]
-
The presence of the aldehyde is further confirmed by the appearance of two weaker C-H stretching bands (Fermi doublets) around 2820 and 2720 cm⁻¹.
-
The C-H stretches of the ethyl group will be visible just below 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
The C-Cl stretch is expected around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment | Significance |
| 168/170 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |
| 167/169 | [M-H]⁺ | Loss of the aldehyde proton |
| 139/141 | [M-CHO]⁺ | Loss of the formyl group |
| 153/155 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |
Interpretation of Fragmentation:
-
The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 168 and 170, with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[7]
-
A prominent peak at [M-1]⁺ (m/z 167/169) is characteristic of aldehydes, resulting from the loss of the hydrogen atom from the formyl group.
-
Loss of the entire formyl group (-CHO) would result in a fragment at m/z 139/141.
-
Fragmentation of the ethyl group can lead to the loss of a methyl radical (CH₃), giving a peak at m/z 153/155.
Experimental Protocols
The following are generalized, yet field-proven, methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the simplest method is to place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic peaks.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).
-
MS Acquisition: As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Integrated Spectroscopic Workflow
The synergy between these techniques provides a self-validating system for structural confirmation.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
By systematically applying the principles of NMR, IR, and Mass Spectrometry, and by drawing logical comparisons with well-characterized analogous compounds, a definitive spectroscopic profile of this compound can be established. This guide provides researchers and drug development professionals with the foundational data and interpretive logic required to confidently identify this compound, ensuring the integrity and success of their scientific endeavors. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, embodying the principle of a self-validating analytical system.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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European Patent Office. (2022). PYRROLOPYRAZOLE DERIVATIVE (EP 3936192 B1). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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Synthesis of 4-Chloro-3-ethylbenzaldehyde starting materials
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-ethylbenzaldehyde: Starting Materials and Strategic Execution
This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a key building block in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the strategic considerations, mechanistic underpinnings, and comparative advantages of various synthetic routes, with a primary focus on the selection and preparation of critical starting materials.
Retrosynthetic Analysis: Devising the Strategic Approach
The synthesis of this compound (IUPAC Name: this compound, CAS: 945717-06-6) can be approached from two principal retrosynthetic disconnections.[1] These strategies hinge on the final step of introducing the aldehyde functionality: either through direct formylation of a substituted benzene ring or by the oxidation of a benzylic alcohol.
The choice between these pathways is dictated by factors including starting material availability, regioselectivity control, and scalability.
Caption: Retrosynthetic analysis of this compound.
Pathway A: Formylation of 1-Chloro-2-ethylbenzene
This classical approach involves the electrophilic substitution of 1-chloro-2-ethylbenzene to introduce the formyl group. The success of this pathway is critically dependent on controlling the regioselectivity of two key steps: the synthesis of the starting material itself and the subsequent formylation reaction.
Synthesis of the Starting Material: 1-Chloro-2-ethylbenzene
The preparation of 1-chloro-2-ethylbenzene (CAS: 89-96-3) presents a classic challenge in electrophilic aromatic substitution.[2] Both the ethyl group and the chloro group are ortho, para-directing substituents. Therefore, the order of their introduction onto the benzene ring is paramount to maximizing the yield of the desired 1,2-disubstituted product over other isomers.
-
Route 1: Chlorination of Ethylbenzene: Direct chlorination of ethylbenzene tends to yield a mixture of ortho- and para-chloroethylbenzene. The para isomer is often the major product due to reduced steric hindrance. Separation of these isomers can be challenging, requiring fractional distillation.
-
Route 2: Friedel-Crafts Ethylation of Chlorobenzene: The Friedel-Crafts alkylation of chlorobenzene with an ethylating agent like ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃) also produces a mixture of ortho and para isomers.[3] A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the product (chloroethylbenzene) is more reactive than the starting material (chlorobenzene).[4]
Expert Insight: For laboratory-scale synthesis where purity is critical, starting with commercially available 1-chloro-2-ethylbenzene is often the most time- and cost-effective strategy. For industrial applications, optimizing the Friedel-Crafts ethylation of chlorobenzene with specific catalysts and reaction conditions to favor the ortho product would be the focus.
Formylation Methodologies
With 1-chloro-2-ethylbenzene in hand, the formyl group can be introduced. The directing effects of the ethyl (activating, ortho, para-directing) and chloro (deactivating, ortho, para-directing) groups must be considered. The primary site of electrophilic attack will be the position para to the ethyl group and ortho to the chloro group, yielding the desired this compound.
Two primary methods are applicable:
a) Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst, often cuprous chloride (CuCl).[5][6][7] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[8]
b) Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10][11] The resulting electrophile, a chloroiminium ion, is less reactive than the acylium ions used in Friedel-Crafts acylation, making it suitable for moderately activated aromatic rings.[11] The initial product is an iminium salt, which is hydrolyzed during aqueous workup to yield the aldehyde.[11]
Caption: Workflow for the Vilsmeier-Haack formylation pathway.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF under vigorous stirring. Maintain the temperature below 10°C. Allow the mixture to stir at this temperature for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Add 1-chloro-2-ethylbenzene (1.0 eq.) to the reaction mixture dropwise, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the reaction and hydrolyzes the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Pathway B: Oxidation of (4-Chloro-3-ethylphenyl)methanol
This alternative pathway involves the synthesis of the corresponding benzyl alcohol followed by a selective oxidation to the aldehyde. This route can offer advantages in terms of regiochemical control, as the precursor alcohol can often be synthesized with high isomeric purity.
Synthesis of the Starting Material: (4-Chloro-3-ethylphenyl)methanol
The synthesis of this benzylic alcohol can be achieved through several reliable methods:
-
Reduction of a Carboxylic Acid Derivative: A highly effective route begins with 4-chloro-3-ethylbenzoic acid. The acid can be reduced directly using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more safely, by first converting it to an ester (e.g., the methyl or ethyl ester) and then reducing the ester with a milder reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.
-
Grignard Reaction: Reaction of a Grignard reagent derived from 1-bromo-4-chloro-2-ethylbenzene with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) provides a direct route to the benzyl alcohol.
Oxidation Methodologies
The selective oxidation of a primary benzyl alcohol to an aldehyde without over-oxidation to the carboxylic acid is a well-established transformation in organic synthesis.[12]
Commonly Employed Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | High selectivity, mild conditions | Chromium waste (toxic), can be acidic |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Highly selective for benzylic/allylic alcohols | Requires stoichiometric amounts, variable activity |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane (DCM), Low Temperature (-78°C) | High yield, mild, avoids heavy metals | Requires cryogenic temperatures, malodorous |
| Hypochlorous acid (HOCl) in situ | Acetic acid, NaOCl (bleach) | Inexpensive, readily available reagents | Can lead to chlorinated byproducts if not controlled |
Expert Insight: For laboratory applications, PCC or MnO₂ offer reliable and straightforward procedures. For scaling up, Swern oxidation or other modern catalytic oxidation methods using agents like TEMPO are preferred to avoid stoichiometric heavy metal waste and harsh conditions.
Comparative Analysis and Conclusion
| Feature | Pathway A (Formylation) | Pathway B (Oxidation) |
| Number of Steps | Potentially fewer if starting material is available. | Generally involves more steps (e.g., acid -> alcohol -> aldehyde). |
| Regiocontrol | Can be challenging in starting material synthesis. | Excellent, as regiochemistry is set early in the sequence. |
| Key Reagents | CO/HCl or DMF/POCl₃.[8][10] | Strong/mild reducing agents, various oxidizing agents. |
| Scalability | Gattermann-Koch requires handling of toxic CO gas. Vilsmeier-Haack is more scalable. | Highly scalable, especially with modern catalytic oxidation. |
| Overall Yield | Variable, dependent on formylation efficiency. | Often higher and more reliable due to well-behaved reactions. |
| Safety/Environmental | Gattermann-Koch is hazardous. Vilsmeier-Haack is moderately hazardous. | Can avoid toxic heavy metals (e.g., Swern). Generates less hazardous waste streams. |
The selection of an optimal synthetic route to this compound is a strategic decision based on the specific requirements of the project.
-
The Formylation Pathway (A) is direct and efficient, particularly if high-purity 1-chloro-2-ethylbenzene is readily accessible. The Vilsmeier-Haack reaction is generally the preferred method within this pathway for its operational simplicity and safety profile compared to the Gattermann-Koch reaction.[9][10][11]
-
The Oxidation Pathway (B) offers superior regiochemical control and often results in higher overall yields. While it may involve more synthetic steps, the individual transformations (reduction and oxidation) are typically high-yielding and robust, making this pathway highly reliable and often preferable for constructing complex molecules where isomeric purity is non-negotiable.
For researchers in drug development, the reliability and purity afforded by the oxidation pathway often outweigh the appeal of the more direct formylation route.
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4-Chloro-3-ethylbenzaldehyde solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethylbenzaldehyde in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Understanding the Solubility Paradigm
In the realm of drug development, process chemistry, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. It governs reaction kinetics, dictates purification strategies such as recrystallization, and influences bioavailability in pharmaceutical formulations. This compound, a substituted aromatic aldehyde, serves as a valuable building block in organic synthesis. Its precise solubility profile is paramount for chemists aiming to optimize reaction conditions, design efficient workups, and develop robust crystallization protocols.
This guide moves beyond a simple tabulation of data. It provides a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties. Furthermore, this document equips researchers with a rigorous, self-validating experimental protocol to determine solubility in-house, ensuring that the insights gained are not just theoretical but empirically verifiable.
Physicochemical Profile of this compound
To predict and understand solubility, we must first dissect the molecule itself. This compound (C₉H₉ClO) is a multifaceted compound with distinct structural features that dictate its behavior in solution.[1][2][3]
-
Molecular Structure: The molecule is built upon a benzene ring, which is inherently nonpolar and hydrophobic. This aromatic core is functionalized with three substituents:
-
An aldehyde group (-CHO): The carbonyl (C=O) bond is highly polar due to the difference in electronegativity between carbon and oxygen. This group introduces a significant dipole moment and can act as a hydrogen bond acceptor.[4][5]
-
A chloro group (-Cl): As an electronegative atom, chlorine enhances the molecule's overall polarity and participates in dipole-dipole interactions.
-
An ethyl group (-CH₂CH₃): This alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule.
-
-
Intermolecular Forces: The solubility of a solute in a solvent is a direct consequence of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary forces at play are:
-
Dipole-Dipole Interactions: Arising from the polar C=O and C-Cl bonds.
-
London Dispersion Forces: Present in all molecules, these forces are significant due to the aromatic ring and the overall number of electrons.
-
Hydrogen Bonding (Acceptor): The lone pairs on the carbonyl oxygen can accept a hydrogen bond from a suitable donor, such as a protic solvent like an alcohol. The molecule cannot, however, act as a hydrogen bond donor.[6][7]
-
The fundamental principle of "like dissolves like" is the cornerstone of our analysis.[8][9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its blend of polar and nonpolar features, this compound is expected to exhibit nuanced solubility across a spectrum of organic solvents.
Predicted Solubility Profile
While specific, experimentally-derived quantitative solubility data for this compound is not widely published, we can construct a robust predictive model based on its chemical properties and the known behavior of similar aromatic aldehydes.[9][10]
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
| Solvent Class | Example Solvents | Relative Polarity Index (P')[11][12] | Predicted Solubility | Rationale for Interaction |
| Nonpolar | Hexane, Cyclohexane | 0.1 - 0.2 | Low to Moderate | Dominated by London dispersion forces. The nonpolar alkyl and aromatic parts of the solute interact favorably, but the polar aldehyde and chloro groups are mismatched. |
| Aromatic | Toluene, Benzene | 2.4 - 2.7 | High | Strong π-π stacking interactions between the aromatic rings of the solvent and solute, supplemented by dispersion forces, lead to excellent compatibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8 - 4.0 | High | These solvents have a moderate polarity that matches the solute well. The ether oxygen can interact with the partial positive carbon of the carbonyl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1 - 4.1 | Very High | Excellent match in polarity. Strong dipole-dipole interactions between the C-Cl bonds of the solvent and the polar groups of the solute drive dissolution. |
| Esters | Ethyl Acetate | 4.4 | High | The polarity is well-matched, and the ester group provides a hydrogen bond acceptor site, creating a favorable environment for the aldehyde. |
| Ketones | Acetone, 2-Butanone | 4.7 - 5.1 | High | "Like dissolves like" in its purest form. The carbonyl groups of the solvent and solute create strong dipole-dipole attractions. |
| Polar Protic | Ethanol, Methanol | 3.9 - 5.1 | Moderate to High | The solvent's hydroxyl group can hydrogen-bond with the solute's carbonyl oxygen. However, the nonpolar bulk of the solute limits miscibility compared to smaller aldehydes.[5][6] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | 5.8 - 6.4 | Moderate | These solvents are highly polar. While dipole-dipole interactions are present, the significant difference in polarity may limit very high solubility compared to solvents like DCM or acetone. |
| Aqueous | Water | 10.2 | Very Low / Insoluble | The large, nonpolar aromatic and ethyl components are highly hydrophobic, making dissolution in the highly structured hydrogen-bonded network of water unfavorable.[9][13] |
Visualizing Solute-Solvent Interactions
The diagram below illustrates the "like dissolves like" principle for this compound with representative solvents.
Caption: Favorable vs. unfavorable solute-solvent interactions.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To move from prediction to empirical fact, a robust experimental method is required. The following protocol describes a self-validating system for determining the solubility of this compound at a controlled temperature. This method is based on the widely accepted shake-flask technique.[8][14]
Objective:
To accurately quantify the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials & Equipment:
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Methodology:
Part 1: Preparation of Saturated Solution
-
Aliquot Solute: Accurately weigh an excess amount of this compound into a series of scintillation vials. "Excess" ensures that undissolved solid will remain at equilibrium. A starting point is ~100 mg for every 2 mL of solvent.
-
Add Solvent: Precisely pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Seal and Equilibrate: Securely cap the vials. Place them in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate: Allow the mixtures to shake for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is standard; 48-72 hours is recommended to be certain.[8] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
Part 2: Sample Collection and Preparation 5. Cease Agitation: Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled bath for at least 2 hours. This allows the excess solid to settle. 6. Withdraw Supernatant: Carefully draw the clear supernatant (the saturated solution) into a syringe. 7. Filter: Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles, which would artificially inflate the measured solubility. 8. Dilute: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.
Part 3: Quantification 9. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. 10. Analysis: Analyze the standard solutions using HPLC or UV-Vis spectroscopy to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The aromatic nature of the compound makes it highly suitable for UV detection. 11. Calculate Concentration: Analyze the diluted sample from step 8. Using the calibration curve, determine the concentration of this compound in the diluted sample. 12. Determine Solubility: Back-calculate to find the concentration in the original, undiluted saturated solution. Express the final solubility in desired units (e.g., mg/mL, mol/L).
Experimental Workflow Diagram
Caption: Step-by-step workflow for solubility determination.
Conclusion for the Practicing Scientist
The solubility of this compound is a complex function of its hybrid polar/nonpolar structure. It is predicted to be highly soluble in moderately polar to nonpolar organic solvents such as chlorinated hydrocarbons, ethers, and aromatic solvents, with moderate solubility in polar protic and aprotic solvents, and poor solubility in water. Temperature will also play a crucial role, with solubility generally increasing as temperature rises, a key factor for purification via recrystallization.[15][16]
For the researcher or drug development professional, this guide provides both a strong predictive framework and a tangible experimental path forward. By understanding the underlying chemical principles and employing the rigorous protocol outlined, one can confidently determine the solubility of this compound in any solvent system, paving the way for optimized synthetic routes and more effective purification strategies.
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The Emerging Potential of 4-Chloro-3-ethylbenzaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Chloro-3-ethylbenzaldehyde, a readily accessible aromatic aldehyde, presents itself as a versatile scaffold with significant, yet largely unexplored, potential. This technical guide provides an in-depth analysis of the prospective applications of this compound, moving beyond a simple catalogue of reactions to a strategic roadmap for its utilization in modern drug discovery programs. We will delve into the rationale behind its selection as a starting point for generating libraries of bioactive molecules, focusing on three key therapeutic areas: oncology, infectious diseases, and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
Introduction: The Strategic Value of the 4-Chloro-3-ethylphenyl Scaffold
The this compound molecule is more than just a simple aromatic aldehyde. Its true value lies in the unique combination of its substituents, which offer a triad of opportunities for synthetic diversification and biological interaction.
-
The Aldehyde Handle: The formyl group is a versatile functional group, readily participating in a wide array of chemical transformations. This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening.
-
The Chlorine Atom: The presence of a chlorine atom at the 4-position of the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can act as a key hydrogen bond acceptor or participate in halogen bonding, a non-covalent interaction of growing importance in drug design.
-
The Ethyl Group: The ethyl group at the 3-position provides a lipophilic pocket-filling moiety. Its presence can enhance binding affinity to protein targets by occupying hydrophobic sub-pockets, a common strategy in rational drug design.
This unique combination of features makes this compound an attractive starting point for the development of novel small molecule therapeutics.
Potential Therapeutic Applications and Synthetic Strategies
Based on the known biological activities of structurally related compounds, we have identified three primary areas where this compound could serve as a valuable scaffold.
Anticancer and Antimicrobial Agents
The 4-chloro-3-substituted phenyl motif has been identified in compounds with promising antimicrobial and cytotoxic activities. For instance, derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated significant antistaphylococcal and cytotoxic effects against various tumor cell lines[1][2]. This suggests that the 4-chloro-3-ethylphenyl scaffold could be a valuable starting point for the development of novel anticancer and antimicrobial agents.
A straightforward approach to generating a library of diverse compounds from this compound is through the synthesis of Schiff bases, followed by cyclization to various heterocyclic systems known for their biological activities, such as 1,3,4-oxadiazoles and benzimidazoles[3][4][5][6].
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
-
Dissolution: Dissolve 1.0 equivalent of this compound in ethanol.
-
Addition: To the stirred solution, add 1.1 equivalents of a substituted hydrazine (e.g., isonicotinohydrazide).
-
Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Solid |
| CAS Number | 945717-06-6[7][8] |
Visualization: Synthetic Pathway to Heterocyclic Derivatives
Caption: Proposed synthetic routes from this compound.
SGLT2 Inhibitors for Diabetes Treatment
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes[9][10]. Many potent SGLT2 inhibitors are C-aryl glucosides, where the aglycone part often consists of a substituted bi-aryl system[11][12]. The distal phenyl ring in these inhibitors frequently bears substituents like chloro and ethyl groups to enhance binding affinity and selectivity. The 4-chloro-3-ethylphenyl moiety could, therefore, be a valuable component of the aglycone in novel SGLT2 inhibitors.
A key step in the synthesis of C-aryl glucoside SGLT2 inhibitors is the coupling of a protected glucose derivative with a substituted aryl group. A plausible strategy involves the synthesis of a boronic acid or ester derivative of this compound, which can then be coupled with a suitable glucose-containing aryl halide via a Suzuki coupling reaction.
Experimental Protocol: Synthesis of a Bi-aryl Aglycone Precursor via Suzuki Coupling
-
Boronic Ester Formation: React 4-bromo-1-chloro-2-ethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane) at elevated temperature.
-
Suzuki Coupling: Couple the resulting boronic ester with a protected glucose-containing aryl halide (e.g., 5-bromo-2-chlorotoluene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixture of toluene and water.
-
Formylation: The aldehyde can be introduced at a later stage through various formylation methods.
Visualization: Key Interaction of a Hypothetical SGLT2 Inhibitor
Caption: Hypothetical binding mode of a 4-chloro-3-ethylphenyl containing SGLT2 inhibitor.
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology[13]. The design of kinase inhibitors often involves the use of substituted heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. The 4-chloro-3-ethylphenyl moiety can serve as a key building block in the synthesis of such scaffolds, providing both a desirable substitution pattern for interaction with the kinase and a handle for further synthetic elaboration[8][14][15][16].
A plausible route to a kinase inhibitor could involve the initial conversion of this compound to a more complex intermediate, for example, through a Wittig reaction to introduce a side chain. This could be followed by the construction of a heterocyclic core, such as a pyrazole or a benzimidazole, which are common scaffolds in kinase inhibitors.
Experimental Protocol: Wittig Reaction for Carbon Chain Extension
-
Ylide Preparation: Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature.
-
Wittig Reaction: Add a solution of this compound in THF to the ylide solution and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the resulting alkene by column chromatography. This product can then be taken forward for further synthetic transformations to build the kinase inhibitor scaffold.
Visualization: General Scaffold of a Type I Kinase Inhibitor
Caption: Key interactions of a hypothetical kinase inhibitor.
Conclusion and Future Directions
This compound represents a promising, yet underutilized, starting material in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design and synthesis of novel therapeutic agents targeting a range of diseases. The synthetic strategies and experimental protocols outlined in this guide offer a clear path for researchers to begin exploring the potential of this versatile scaffold. Future work should focus on the synthesis of diverse compound libraries based on the proposed strategies and their subsequent evaluation in relevant biological assays to identify lead compounds for further optimization. The systematic exploration of the chemical space around the 4-chloro-3-ethylphenyl core is likely to yield novel drug candidates with improved efficacy and safety profiles.
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Synthetic Strategies toward SGLT2 Inhibitors. Org. Process Res. Dev. 2018, 22, 5, 594–625. URL: [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. 2021 Apr 8;26(8):2131. URL: [Link]
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Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. ResearchGate. URL: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. 2021 Nov 22;26(22):7029. URL: [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. Brazilian Journal of Biology. 2024;84:e273570. URL: [Link]
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2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate. URL: [Link]
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Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors. ResearchGate. URL: [Link]
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Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Med Chem Lett. 2011 Jan 13;2(1):42-7. URL: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. URL: [Link]
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Scaffold-based design of kinase inhibitors for cancer therapy. Curr Opin Genet Dev. 2010 Feb;20(1):79-86. URL: [Link]
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Anticancer and Antimicrobial Metallopharmaceutical Agents Based on Palladium, Gold, and Silver N-Heterocyclic Carbene Complexes. J Am Chem Soc. 2007 May 2;129(17):5461-73. URL: [Link]
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Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PubMed. URL: [Link]
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SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review. Future Med Chem. 2020 Nov;12(21):1961-1990. URL: [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. 2023 Feb 22;28(5):2079. URL: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022 Apr 8;27(8):2422. URL: [Link]
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Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. ResearchGate. URL: [Link]
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An In-depth Technical Guide to the Electronic Effects of Chloro and Ethyl Substituents in Benzaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold serves as a foundational building block. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of its chemical reactivity and physical properties. This guide provides a comprehensive technical analysis of the electronic effects imparted by two common substituents: the chloro group, a halogen, and the ethyl group, a simple alkyl chain. Understanding the interplay of inductive and resonance effects of these substituents is paramount for researchers, scientists, and drug development professionals in predicting reaction outcomes, designing novel molecules with desired properties, and interpreting analytical data. This document will delve into the theoretical underpinnings of these electronic effects, provide detailed experimental protocols for their characterization, and present a comparative analysis of their influence on the reactivity and spectroscopic signatures of the benzaldehyde core.
Theoretical Framework: Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1] The net effect is a combination of these two, which can either be synergistic or opposing.
1.1. The Inductive Effect (I)
The inductive effect is the transmission of charge through a sigma (σ) bond, arising from differences in electronegativity between atoms.[1]
-
Chloro Group (-Cl): Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I). This effect polarizes the C-Cl bond, drawing electron density away from the benzene ring and, consequently, from the aldehyde functional group.[2]
-
Ethyl Group (-CH₂CH₃): Alkyl groups, such as ethyl, are electron-donating by induction (+I). The sp³ hybridized carbons of the ethyl group are less electronegative than the sp² hybridized carbons of the benzene ring, resulting in a net push of electron density towards the ring.[2]
1.2. The Resonance Effect (M or R)
The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons through the conjugated system of the aromatic ring.[1]
-
Chloro Group (-Cl): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This constitutes an electron-donating resonance effect (+M). However, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not optimal, making this a relatively weak effect.[2]
-
Ethyl Group (-CH₂CH₃): The ethyl group does not have any lone pairs or π-bonds to participate in resonance with the benzene ring. Therefore, its resonance effect is considered negligible.
1.3. The Net Electronic Effect
The overall electronic influence of a substituent is the summation of its inductive and resonance effects.
-
Chloro Group: The chloro group exhibits a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character.[2] This deactivates the aromatic ring towards electrophilic substitution but, due to the +M effect directing the electrophile, it is an ortho, para-director.
-
Ethyl Group: The ethyl group primarily exerts an electron-donating inductive effect (+I). This increases the electron density of the aromatic ring, making it more reactive towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.[2]
The following diagram illustrates the interplay of these effects for the chloro and ethyl substituents on the benzaldehyde ring.
Caption: A diagram illustrating the inductive and resonance effects of chloro and ethyl substituents.
Quantitative Analysis: Hammett Constants
The Hammett equation provides a quantitative means to evaluate the electronic effect of a substituent on the reactivity of a benzene derivative.[2] It relates the equilibrium or rate constant of a reaction for a substituted reactant to that of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).[2]
The substituent constant, σ, is a measure of the electronic effect of a substituent in a particular position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Chloro (-Cl) | meta | 0.37 | Electron-withdrawing (primarily inductive) |
| para | 0.23 | Electron-withdrawing (inductive > resonance) | |
| Ethyl (-CH₂CH₃) | meta | -0.07 | Weakly electron-donating (inductive) |
| para | -0.15 | Electron-donating (inductive) |
Table 1: Hammett Constants for Chloro and Ethyl Substituents. [3][4]
Impact on Reactivity
The electronic effects of the chloro and ethyl substituents have a profound impact on the reactivity of both the aromatic ring and the aldehyde carbonyl group.
3.1. Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution)
-
Chloro-substituted benzaldehyde: The net electron-withdrawing nature of the chloro group deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzaldehyde. However, the electron-donating resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions.
-
Ethyl-substituted benzaldehyde: The electron-donating inductive effect of the ethyl group activates the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzaldehyde. This activating effect also directs electrophiles to the ortho and para positions.
3.2. Reactivity of the Carbonyl Group (Nucleophilic Addition)
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is directly influenced by its electrophilicity.
-
Chloro-substituted benzaldehyde: The electron-withdrawing chloro group enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic addition reactions.
-
Ethyl-substituted benzaldehyde: The electron-donating ethyl group reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Spectroscopic Characterization
The electronic perturbations caused by the chloro and ethyl substituents are readily observable through various spectroscopic techniques.
4.1. Infrared (IR) Spectroscopy
The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group.
| Compound | C=O Stretch (cm⁻¹) |
| Benzaldehyde | ~1703 |
| p-Chlorobenzaldehyde | ~1705 |
| p-Ethylbenzaldehyde | ~1701 |
Table 2: Characteristic C=O Stretching Frequencies. [5][6]
The electron-withdrawing chloro group in p-chlorobenzaldehyde slightly increases the C=O bond order, leading to a higher stretching frequency compared to benzaldehyde. Conversely, the electron-donating ethyl group in p-ethylbenzaldehyde slightly decreases the C=O bond order, resulting in a lower stretching frequency.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shift of the aldehyde proton is particularly informative.
| Compound | Aldehyde Proton (δ, ppm) |
| Benzaldehyde | ~9.99 |
| p-Chlorobenzaldehyde | ~9.98 |
| p-Ethylbenzaldehyde | ~9.95 |
Table 3: ¹H NMR Chemical Shifts of the Aldehyde Proton. [7][8]
An electron-withdrawing group deshields the aldehyde proton, shifting its resonance downfield (to a higher ppm value). Conversely, an electron-donating group shields the proton, shifting its resonance upfield. The data in Table 3 aligns with these principles, showing a slight downfield shift for the aldehyde proton in p-chlorobenzaldehyde and an upfield shift in p-ethylbenzaldehyde relative to the parent compound.
¹³C NMR: The chemical shift of the carbonyl carbon provides further insight into its electronic environment.
| Compound | Carbonyl Carbon (δ, ppm) |
| Benzaldehyde | ~192.3 |
| p-Chlorobenzaldehyde | ~190.8 |
| p-Ethylbenzaldehyde | ~191.9 |
Table 4: ¹³C NMR Chemical Shifts of the Carbonyl Carbon. [9][10]
Electron-withdrawing groups generally cause a downfield shift (deshielding) of the carbonyl carbon resonance, while electron-donating groups lead to an upfield shift (shielding). The observed chemical shifts in Table 4 are consistent with these trends.
4.3. UV-Vis Spectroscopy
The position of the maximum absorbance (λmax) in the UV-Vis spectrum is influenced by the extent of conjugation and electronic transitions within the molecule.
| Compound | λmax (nm) |
| Benzaldehyde | ~245-250 |
| p-Chlorobenzaldehyde | ~255-260 |
| p-Ethylbenzaldehyde | ~250-255 |
Table 5: Approximate UV-Vis λmax Values. [11][12]
Both chloro and ethyl substituents at the para position cause a bathochromic (red) shift in the λmax compared to benzaldehyde. This is attributed to the extension of the conjugated system and the influence of the substituents on the energy of the π → π* electronic transition.
Experimental Protocols
The following section provides generalized, step-by-step methodologies for the synthesis and analysis of substituted benzaldehydes.
5.1. Synthesis of p-Chlorobenzaldehyde
A common method for the synthesis of p-chlorobenzaldehyde is the chlorination of p-chlorotoluene followed by hydrolysis.[13]
Protocol:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve p-chlorotoluene in a suitable solvent (e.g., carbon tetrachloride).
-
Initiate the reaction with a radical initiator (e.g., AIBN or UV light).
-
Bubble chlorine gas through the solution at a controlled rate while maintaining an elevated temperature.
-
Monitor the reaction progress by GC or TLC until the desired degree of chlorination is achieved, primarily forming p-chlorobenzal chloride.
-
Hydrolysis: Carefully add water to the reaction mixture and reflux to hydrolyze the benzal chloride to the aldehyde.
-
Work-up: After cooling, separate the organic layer, wash it with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude p-chlorobenzaldehyde by distillation or recrystallization.
Caption: A simplified workflow for the synthesis of p-chlorobenzaldehyde.
5.2. Synthesis of p-Ethylbenzaldehyde
One route to p-ethylbenzaldehyde is the oxidation of p-ethylbenzyl alcohol.[14]
Protocol:
-
Oxidation: Dissolve p-ethylbenzyl alcohol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Purify the crude p-ethylbenzaldehyde by column chromatography or distillation.
Caption: A simplified workflow for the synthesis of p-ethylbenzaldehyde.
5.3. Characterization by Wittig Reaction
The Wittig reaction is a valuable tool for confirming the presence and reactivity of the aldehyde functional group.[15]
Protocol:
-
Ylide Preparation: In a dry, inert atmosphere, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in a dry solvent (e.g., THF).
-
Add a strong base (e.g., n-butyllithium or sodium hydride) at a low temperature to generate the phosphorus ylide.
-
Wittig Reaction: Slowly add a solution of the substituted benzaldehyde in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alkene product by column chromatography.
Caption: A general workflow for the Wittig reaction.
Conclusion
The chloro and ethyl substituents exert distinct and predictable electronic effects on the benzaldehyde molecule. The chloro group, through a dominant electron-withdrawing inductive effect, deactivates the aromatic ring while enhancing the electrophilicity of the carbonyl carbon. In contrast, the electron-donating inductive effect of the ethyl group activates the aromatic ring and reduces the reactivity of the carbonyl group. These electronic perturbations are quantifiable through Hammett constants and are clearly manifested in the spectroscopic signatures of the substituted benzaldehydes. A thorough understanding of these principles is indispensable for the rational design and synthesis of novel benzaldehyde derivatives with tailored properties for applications in drug discovery and materials science.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Organic Syntheses. (n.d.). p-Chlorobenzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
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YouTube. (2022). The Wittig Reaction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Retrieved from [Link]
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ResearchGate. (n.d.). The UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]
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The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-Chloro-3-ethylbenzaldehyde
Abstract
4-Chloro-3-ethylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its specific substitution pattern—a chloro group providing metabolic stability and a reactive handle, an ethyl group influencing lipophilicity, and a formyl group for diverse chemical transformations—makes it a strategic building block. This technical guide provides an in-depth analysis of the logical first synthesis of this compound, grounded in established chemical principles. While a singular, seminal publication detailing its initial discovery remains elusive in readily accessible scientific literature, this document constructs a robust and scientifically sound narrative of its synthesis. We will explore the mechanistic underpinnings of plausible synthetic routes, provide detailed experimental protocols, and present a comprehensive characterization of the target molecule.
Introduction and Significance
Substituted benzaldehydes are fundamental precursors in organic synthesis, serving as entry points for a vast array of chemical transformations. This compound (CAS No. 945717-06-6) is a noteworthy example, distinguished by its trifunctionalized aromatic ring.[1] The presence of ortho- and para-directing ethyl and chloro groups, respectively, relative to the formyl group, presents unique opportunities and challenges in its synthesis and subsequent reactions. Its utility is highlighted by its incorporation into synthetic pathways for bioactive molecules, where precise control over substituent placement is paramount for achieving desired pharmacological activity. For instance, it has been utilized as a reactant in the preparation of complex heterocyclic compounds with potential therapeutic applications.
The First Synthesis: A Deductive Approach
While the historical record of the very first synthesis of this compound is not prominently documented, a logical and efficient pathway can be deduced from fundamental principles of organic chemistry. The most direct and industrially scalable approach involves the formylation of 1-chloro-2-ethylbenzene.[2][3][4] This precursor is commercially available and provides the correct arrangement of the chloro and ethyl substituents on the benzene ring.
The introduction of a formyl group onto an activated aromatic ring is typically achieved through electrophilic aromatic substitution. Two classical and highly effective methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-2-ethylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. The ortho, para-directing effects of the chloro and ethyl groups favor substitution at the position para to the chloro group.
-
Hydrolysis: The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
The Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and high yields with activated substrates.
Alternative Pathway: The Gattermann-Koch Reaction
The Gattermann-Koch reaction provides another viable route for the formylation of benzene and its derivatives.[8] This method typically involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.
Mechanism:
-
Formation of the Formyl Cation Equivalent: Carbon monoxide and HCl react under the influence of the Lewis acid to generate a highly reactive electrophilic species, often represented as the formyl cation ([HCO]⁺).
-
Electrophilic Aromatic Substitution: The aromatic ring of 1-chloro-2-ethylbenzene attacks the formyl cation, leading to the formation of a sigma complex.
-
Rearomatization: Loss of a proton restores the aromaticity of the ring, yielding the desired benzaldehyde.
While effective, the Gattermann-Koch reaction often requires high pressure and stringent anhydrous conditions, making the Vilsmeier-Haack reaction a more common choice in many laboratory and industrial settings.[9]
Physicochemical and Spectroscopic Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value |
| CAS Number | 945717-06-6[1] |
| Molecular Formula | C₉H₉ClO[1] |
| Molecular Weight | 168.62 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
Spectroscopic Data (Predicted and based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.9 (s, 1H, -CHO)
-
δ 7.8-7.9 (m, 2H, Ar-H)
-
δ 7.5 (d, 1H, Ar-H)
-
δ 2.8 (q, 2H, -CH₂CH₃)
-
δ 1.3 (t, 3H, -CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 191
-
δ 145
-
δ 136
-
δ 134
-
δ 131
-
δ 129
-
δ 127
-
δ 26
-
δ 15
-
-
IR (neat, cm⁻¹):
-
~2970 (C-H, alkyl)
-
~2870, 2730 (C-H, aldehyde)
-
~1700 (C=O, aldehyde)
-
~1600, 1480 (C=C, aromatic)
-
~830 (C-Cl)
-
-
Mass Spectrometry (EI):
-
m/z 168/170 (M⁺, chlorine isotope pattern)
-
m/z 167/169 (M-H)⁺
-
m/z 139/141 (M-CHO)⁺
-
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol provides a representative method for the synthesis of this compound from 1-chloro-2-ethylbenzene.
Materials:
-
1-chloro-2-ethylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Aromatic Compound Addition: Dissolve 1-chloro-2-ethylbenzene (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of various target molecules in drug discovery and materials science. The aldehyde functionality allows for a wide range of transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
-
Condensation reactions with active methylene compounds to build heterocyclic rings.
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the benzyl alcohol.
Its role as a reactant in the synthesis of complex molecules underscores its importance for research and development professionals.
Conclusion
Visualizations
Synthetic Pathway Diagram
Caption: Plausible synthetic route to this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
-
Supporting Information - [No Title]. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
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This compound - LookChem. (URL: [Link])
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Gattermann reaction - Wikipedia. (URL: [Link])
- US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google P
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Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])
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4-Ethylbenzaldehyde | C9H10O | CID 20861 - PubChem. (URL: [Link])
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Vilsmeier(‐Haack) reaction - ResearchGate. (URL: [Link])
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Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis - OUCI. (URL: [Link])
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The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (URL: [Link])
- US4622429A - Process for the preparation of substituted benzaldehydes - Google P
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(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - ResearchGate. (URL: [Link])
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The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. (URL: [Link])
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Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF. (URL: [Link])
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])
-
4-Chloro-3-nitrobenzaldehyde - the NIST WebBook. (URL: [Link])
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (URL: [Link])
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1-Chloro-2-ethylbenzene | C8H9Cl | CID 6995 - PubChem. (URL: [Link])
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p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
-
Cas 89-96-3,1-CHLORO-2-ETHYLBENZENE - LookChem. (URL: [Link])
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Methodological & Application
Wittig reaction protocol using 4-Chloro-3-ethylbenzaldehyde
<_ Application Note & Protocol: Synthesis of 4-Chloro-3-ethylstyrene via the Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with high regioselectivity.[1][2][3] This powerful olefination reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone.[1][4] The outcome is the replacement of the carbonyl oxygen with the alkylidene group of the ylide, yielding an alkene and triphenylphosphine oxide as a byproduct.[4][5] Its significance was recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig.[3][4]
This application note provides a detailed protocol for the synthesis of 4-chloro-3-ethylstyrene, a valuable substituted styrene monomer, utilizing the Wittig reaction with 4-chloro-3-ethylbenzaldehyde. Substituted styrenes are crucial building blocks in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. This guide is designed to offer a comprehensive, step-by-step methodology, grounded in mechanistic understanding and practical laboratory insights, to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[4][5] The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde.[3][4] This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to form the desired alkene and the highly stable triphenylphosphine oxide.[4]
The journey to the alkene begins with the preparation of the phosphorus ylide. This is typically a two-step process starting with the SN2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt.[4][6][7] The hydrogens on the carbon adjacent to the phosphorus atom in the phosphonium salt are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate the ylide.[4][6]
Visualizing the Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Materials and Equipment
Reagents and Chemicals:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| This compound | 945717-06-6 | 168.61 | 1.69 g (10 mmol) | AChemBlock[8] |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 4.29 g (12 mmol) | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 4.8 mL (12 mmol) | Sigma-Aldrich[9] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Fisher Scientific |
| Saturated aqueous NH₄Cl | 12125-02-9 | 53.49 | 100 mL | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | For chromatography | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | For chromatography | Fisher Scientific |
Equipment:
-
Round-bottom flasks (250 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Schlenk line or nitrogen/argon manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
-
Silica gel for column chromatography
Safety Precautions
-
n-Butyllithium: Highly flammable, pyrophoric (ignites spontaneously in air), and corrosive.[10][11] It reacts violently with water.[10][11] Handle under an inert atmosphere (nitrogen or argon) at all times. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.[12]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor.[13][14] May form explosive peroxides upon exposure to air and light.[14] Use in a well-ventilated fume hood.
-
This compound: Harmful if swallowed.[15] Causes skin and eye irritation.[16]
-
Methyltriphenylphosphonium bromide: May cause skin and eye irritation.[17]
-
Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[18][19]
-
Dichloromethane: Suspected of causing cancer. Handle in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Experimental Protocol
Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)
-
Apparatus Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with a nitrogen/argon inlet on the other. Flame-dry the glassware under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Suspend methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in anhydrous THF (50 mL) in the reaction flask.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) to the stirred suspension via syringe over 10-15 minutes. A deep orange or yellow color should develop, indicating the formation of the ylide.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
Part 2: Wittig Reaction with this compound
-
Aldehyde Solution: In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (1.69 g, 10 mmol) in anhydrous THF (20 mL) under an inert atmosphere.
-
Addition of Aldehyde: Cool the ylide solution to 0 °C. Add the solution of this compound dropwise to the ylide solution via a cannula or syringe over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add dichloromethane (50 mL) and shake. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (25 mL each).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel. A common method to remove the bulk of the triphenylphosphine oxide is to first suspend the crude residue in a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether, and filter.[20] The triphenylphosphine oxide is less soluble and will precipitate. The filtrate can then be further purified by column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The final product, 4-chloro-3-ethylstyrene, should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=C double bond of the styrene moiety.
Experimental Workflow
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Application Note & Protocols: Strategic Synthesis of Novel Chalcones via Aldol Condensation of 4-Chloro-3-ethylbenzaldehyde with Ketones
Introduction: The Strategic Importance of Aldol Condensation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1][2] Among the arsenal of C-C bond-forming reactions, the aldol condensation is exceptionally powerful, particularly in the synthesis of α,β-unsaturated carbonyl compounds.[3] This application note focuses on a specific variant, the Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone.[4][5] Such reactions are pivotal in the synthesis of chalcones, a class of compounds extensively investigated in medicinal chemistry and drug discovery for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[6][7]
This guide provides a detailed examination of the aldol condensation between 4-chloro-3-ethylbenzaldehyde and various ketones. We will explore the mechanistic nuances influenced by the aldehyde's unique substitution pattern and provide robust, step-by-step protocols for researchers in synthetic chemistry and drug development.
Mechanistic Insights and Substrate Analysis
The success of a crossed aldol condensation hinges on controlling the reaction pathway to favor a single major product.[2][8] This is typically achieved by using a non-enolizable aldehyde as the electrophile, thereby preventing its self-condensation.
2.1. The Electrophile: this compound
This compound is an ideal electrophilic partner for several reasons:
-
Non-enolizable: It lacks α-hydrogens, meaning it cannot form an enolate and act as a nucleophile, which simplifies the product mixture.[2][5]
-
Enhanced Electrophilicity: The chlorine atom at the 4-position is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the ketone enolate to attack.[9]
-
Steric Influence: The ethyl group at the 3-position introduces moderate steric hindrance, which can influence the kinetics of the nucleophilic attack but does not prevent the reaction.
2.2. The Nucleophile: Ketone Enolates
The reaction is initiated by a base (e.g., hydroxide) abstracting an acidic α-hydrogen from the ketone to form a nucleophilic enolate ion.[1] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone (an aldol addition product) readily undergoes dehydration, often promoted by heat, to yield the highly stable, conjugated α,β-unsaturated ketone (the condensation product).[3][4] This dehydration step is typically irreversible and drives the reaction to completion.
Visualizing the Base-Catalyzed Mechanism
The diagram below illustrates the fundamental steps of the base-catalyzed Claisen-Schmidt condensation.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Application Protocols
The following protocols provide detailed procedures for the condensation of this compound with two common ketones: acetophenone and acetone.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sodium hydroxide and potassium hydroxide are corrosive and must be handled with care.[1]
General Experimental Workflow
The overall process from setup to characterization is outlined below.
Sources
- 1. magritek.com [magritek.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ncert.nic.in [ncert.nic.in]
Application Note: Strategic Synthesis of Stilbene Derivatives from 4-Chloro-3-ethylbenzaldehyde
Abstract & Introduction
Stilbene (1,2-diphenylethene) and its derivatives represent a class of compounds with remarkable significance in medicinal chemistry and materials science.[1][2] The stilbene scaffold is a core structural motif in numerous biologically active molecules, including the well-known antioxidant resveratrol, and exhibits a wide spectrum of pharmacological activities such as anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the stilbene core, with its two aromatic rings linked by an ethylene bridge, allows for extensive structural modifications to modulate its physicochemical and biological properties.
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of novel stilbene derivatives using 4-Chloro-3-ethylbenzaldehyde as a key starting material. This substrate is particularly valuable as it offers multiple reaction handles—the aldehyde for olefination reactions and the aryl chloride for cross-coupling reactions—enabling diverse synthetic pathways. We will explore three primary, field-proven synthetic strategies: the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Mizoroki-Heck Reaction. For each method, we will provide a comprehensive overview of the mechanism, a step-by-step experimental protocol, and guidelines for product purification and characterization, empowering researchers to confidently synthesize and validate target molecules.
Overview of Synthetic Strategies
The synthesis of a stilbene derivative from this compound involves the formation of a carbon-carbon double bond. The choice of reaction is critical and depends on factors such as desired stereoselectivity (E/Z isomerism), substrate availability, and reaction scalability. Below is a high-level overview of the disconnection approaches that inform our chosen strategies.
Sources
The Strategic Utility of 4-Chloro-3-ethylbenzaldehyde in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Versatility of a Substituted Benzaldehyde Scaffold
In the landscape of modern medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the aromatic ring offers a template for introducing various substituents to fine-tune pharmacological activity. 4-Chloro-3-ethylbenzaldehyde, with its specific substitution pattern, is an exemplary building block for creating complex molecules with high affinity and selectivity for biological targets. The chloro and ethyl groups at the 4 and 3 positions, respectively, play a crucial role in modulating the electronic and steric properties of the molecule, which can significantly influence its interaction with the active sites of enzymes. This guide provides an in-depth exploration of the application of this compound and its close structural analogs in the synthesis of enzyme inhibitors, with a particular focus on the development of Sodium-Glucose Cotransporter 2 (SGLT-2) inhibitors for the treatment of type 2 diabetes.
Core Application: Synthesis of a Key Intermediate for SGLT-2 Inhibitors
The inhibition of SGLT-2 is a clinically validated approach for managing type 2 diabetes. SGLT-2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.[1][2] Ertugliflozin is a potent and selective SGLT-2 inhibitor, and a key intermediate in its synthesis is 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[3][4][5] The synthesis of this intermediate showcases a robust strategy that can be conceptually applied to derivatives of this compound.
Synthetic Workflow for 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde
The following multi-step synthesis has been adapted from established patent literature, demonstrating a practical and scalable route.[5] This pathway highlights key chemical transformations that are fundamental in pharmaceutical process chemistry.
Caption: Synthetic pathway for a key SGLT-2 inhibitor intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
-
Rationale: The conversion of the carboxylic acid to an acyl chloride activates the carbonyl group for the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.
-
Protocol:
-
Dissolve 2-chloro-5-bromobenzoic acid in a suitable organic solvent (e.g., toluene).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Rationale: This step involves a Friedel-Crafts acylation to form the diarylketone core. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution onto the electron-rich phenetole ring.[6]
-
Protocol:
-
Dissolve the 5-bromo-2-chlorobenzoyl chloride and phenetole in a dry, inert solvent like dichloromethane (DCM).
-
Cool the mixture in an ice bath to 0°C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by HPLC.
-
Once the reaction is complete, quench by slowly pouring the mixture into ice-cold dilute HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Rationale: The reduction of the ketone to a methylene group is a critical step to form the diarylmethane bridge. The Wolff-Kishner reduction (using hydrazine hydrate and a strong base like KOH) is effective for this transformation, especially for substrates that are stable to harsh basic conditions.
-
Protocol:
-
To a solution of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone in a high-boiling point solvent like ethylene glycol, add hydrazine hydrate.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction and add potassium hydroxide (KOH) pellets.
-
Gradually heat the mixture to a higher temperature (e.g., 150-200°C) to drive the reaction to completion, distilling off water and excess hydrazine.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry, and concentrate. The product can be purified by chromatography.
-
Step 4: Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde
-
Rationale: The final step is the introduction of the aldehyde group (formylation). This can be achieved via ortho-lithiation followed by quenching with an electrophilic formylating agent like DMF. The bromine atom directs the lithiation to the desired position.
-
Protocol:
-
Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in dry tetrahydrofuran (THF) and cool to a very low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes, maintaining the low temperature.
-
Stir the mixture at -78°C for a period to allow for the lithium-halogen exchange to occur.
-
Add dry N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional hour at low temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, by column chromatography.[5]
-
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Acyl Chlorination | SOCl₂, cat. DMF | >95% |
| 2 | Friedel-Crafts Acylation | Phenetole, AlCl₃ | ~70-80% |
| 3 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH | ~70-75% |
| 4 | Formylation | n-BuLi, DMF | ~90-95% |
Broader Applications in Enzyme Inhibitor Synthesis
The utility of the substituted benzaldehyde scaffold extends beyond SGLT-2 inhibitors. The aldehyde group is a versatile precursor for forming various heterocyclic systems and pharmacophores that can interact with enzyme active sites.
Inhibitors of Aldehyde Dehydrogenase (ALDH)
Derivatives of benzaldehyde are being investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme superfamily involved in cellular detoxification and retinoic acid synthesis.[3][7] For instance, benzyloxybenzaldehyde derivatives have been synthesized and shown to be potent and selective inhibitors of ALDH1A3, an isoform overexpressed in certain cancers.[3][7] The design strategy often involves creating substrate-like molecules that bind to the active site but inhibit the catalytic function.
Caption: General principle of competitive enzyme inhibition.
Cholinesterase Inhibitors for Alzheimer's Disease
Benzimidazole-based compounds incorporating a substituted benzaldehyde moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[8] The presence of chloro groups on the phenyl ring of the benzaldehyde derivative was found to be crucial for potent inhibitory activity.[8]
Conclusion
This compound and its structural analogs are highly valuable and versatile starting materials in the synthesis of enzyme inhibitors. The detailed protocols for the synthesis of a key intermediate for the SGLT-2 inhibitor Ertugliflozin highlight the practical application of this scaffold in constructing complex pharmaceutical agents. The principles demonstrated in this workflow, including Friedel-Crafts acylation, carbonyl reduction, and directed formylation, are foundational in medicinal chemistry. Furthermore, the broader applications in developing inhibitors for enzymes like ALDH and cholinesterases underscore the adaptability of the substituted benzaldehyde motif. For researchers and drug development professionals, understanding the synthetic utility of this compound opens avenues for the creation of novel and potent enzyme inhibitors to address a range of therapeutic needs.
References
-
Synthetic Strategies toward SGLT2 Inhibitors. (2018). Organic Process Research & Development. [Link]
- Processes for the preparation of ertugliflozin. (n.d.).
-
ERTUGLIFLOZIN. (2014). New Drug Approvals. [Link]
-
Al-Mokadem, M., Aboraia, A. S., Abdel-Maksoud, M. S., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
-
Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. (2025). Royal Society of Chemistry. [Link]
-
The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. (2014). PubMed. [Link]
- Processes for the preparation of ertugliflozin. (n.d.).
-
Preparation method of synthesis ertugliflozin intermediate. (n.d.). WIPO Patentscope. [Link]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). National Center for Biotechnology Information. [Link]
-
Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., Farghaly, T. A., Shams, S., Taha, M., Wadood, A., Shah, S. A. A., & Abdellatif, M. H. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ACS omega, 8(5), 4867–4882. [Link]
-
Design and synthesis of fluorescent SGLT2 inhibitors. (2008). PubMed. [Link]
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2020). ResearchGate. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
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- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
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- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Knoevenagel Condensation with 4-Chloro-3-ethylbenzaldehyde for the Synthesis of Cinnamic Acid Derivatives
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are crucial intermediates in the production of a vast array of valuable molecules, including pharmaceuticals, therapeutic agents, polymers, cosmetics, and fine chemicals.[1][4][5]
A particularly powerful variant is the Doebner modification, which utilizes malonic acid as the active methylene component in the presence of pyridine and a catalytic amount of piperidine.[2][6] This modification is highly effective for synthesizing α,β-unsaturated carboxylic acids, commonly known as cinnamic acids, as it facilitates a subsequent decarboxylation step under the reaction conditions.[2]
This guide provides a detailed examination and comprehensive protocols for the Knoevenagel condensation of 4-Chloro-3-ethylbenzaldehyde. We will explore the mechanistic underpinnings of this transformation, offer a detailed, field-tested laboratory protocol, discuss greener, modern alternatives, and highlight the significance of the resulting 4-chloro-3-ethylcinnamic acid scaffold in the context of drug discovery and development.[7][8]
Reaction Overview and Mechanistic Insights
The target transformation is the condensation of this compound with malonic acid to produce (E)-4-chloro-3-ethylcinnamic acid. The reaction is typically catalyzed by piperidine with pyridine serving as both the catalyst and solvent, a classic example of the Doebner modification.
Overall Reaction Scheme:
The Reaction Mechanism
The accepted mechanism for the piperidine-catalyzed Knoevenagel-Doebner condensation is a multi-step process. The catalytic role of piperidine is crucial; it reacts with the aldehyde to form a highly electrophilic iminium ion. This activation strategy is superior to relying on the enolization of the aldehyde, thereby preventing undesired self-condensation.[6][9]
The key steps are:
-
Iminium Ion Formation: Piperidine, a secondary amine, reacts with the carbonyl group of this compound to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion.[9]
-
Enolate Formation: Pyridine, acting as the base, deprotonates malonic acid to form the corresponding enolate, a potent nucleophile.
-
C-C Bond Formation: The enolate attacks the electrophilic iminium ion, forming the crucial carbon-carbon bond and yielding an addition intermediate.
-
Proton Transfer & Catalyst Regeneration: A proton transfer regenerates the piperidine catalyst.
-
Decarboxylative Elimination: The intermediate undergoes a concerted elimination of water and carbon dioxide (decarboxylation) to yield the final, thermodynamically stable (E)-α,β-unsaturated cinnamic acid product.[6]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of N-Substituted (4-Chloro-3-ethylphenyl)methanamines via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and versatile methods for the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This transformation achieves the coupling of a carbonyl compound with an amine through the formation and subsequent reduction of an imine or iminium ion intermediate.[2] Its prevalence in drug development is due to its high functional group tolerance, operational simplicity, and the general stability of the required reagents.[3]
This guide provides a detailed examination of the reductive amination of 4-Chloro-3-ethylbenzaldehyde. We will focus on the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃), a particularly mild and selective reducing agent that obviates the need for isolating the intermediate imine, allowing for a convenient one-pot procedure.[4][5] The protocol is designed for researchers in organic synthesis and medicinal chemistry, offering insights into the mechanistic underpinnings, practical execution, and analytical validation of the final product.
The Underlying Mechanism: A Two-Stage Process
The direct reductive amination proceeds via two distinct but concurrent chemical events occurring in a single reaction vessel.[1][6] The success of the one-pot procedure hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[3] Sodium triacetoxyborohydride is ideal for this purpose due to the electron-withdrawing effects of its acetate groups, which moderate its hydridic reactivity.[5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. In the presence of an acid catalyst (often acetic acid, which can be present as an impurity in the reagent or added separately), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[1][5]
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[6]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Synthesis of 1-(4-Chloro-3-ethylphenyl)ethanol via Grignard Reaction
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(4-chloro-3-ethylphenyl)ethanol through the nucleophilic addition of a methyl Grignard reagent to 4-chloro-3-ethylbenzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, detailed experimental procedures, safety considerations, and expected outcomes. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the Grignard reaction's intricacies.
Introduction and Scientific Context
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group.[3] The reaction of a Grignard reagent with an aldehyde is a classic and reliable method for the synthesis of secondary alcohols.[1][4]
This application note focuses on the specific synthesis of 1-(4-chloro-3-ethylphenyl)ethanol, a molecule of interest in medicinal chemistry and materials science due to its substituted phenyl ethanol scaffold. The chosen synthetic route involves the reaction of methylmagnesium bromide (CH₃MgBr) with this compound. A key challenge in this synthesis is the chemoselectivity, as Grignard reagents are also strong bases and can participate in side reactions.[2][5] Furthermore, the presence of an aryl chloride in the starting material requires careful control of reaction conditions to prevent unwanted side reactions, such as halogen-magnesium exchange.
Reaction Mechanism
The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent (if not commercially available) and its subsequent nucleophilic addition to the carbonyl compound.
Stage 1: Formation of the Grignard Reagent (Methylmagnesium Bromide)
Methylmagnesium bromide is typically prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[3]
Stage 2: Nucleophilic Addition to this compound
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. The pi bond of the carbonyl group breaks, and its electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, 1-(4-chloro-3-ethylphenyl)ethanol.[3][4]
Diagram 1: Reaction Mechanism
Caption: Mechanism of Grignard reaction with this compound.
Experimental Protocol
This protocol details the synthesis of 1-(4-chloro-3-ethylphenyl)ethanol from this compound and commercially available methylmagnesium bromide.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| This compound | C₉H₉ClO | 168.62 | 5.00 g | 29.65 mmol | ≥98% | Sigma-Aldrich |
| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 11.9 mL | 35.58 mmol | 3.0 M in Diethyl Ether | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | ≥99.7% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 150 mL | - | Reagent Grade | - |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
3.3. Safety Precautions
-
Grignard reagents are highly flammable, corrosive, and react violently with water. All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere.[6]
-
Anhydrous diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.
-
The reaction is exothermic. An ice-water bath must be readily available for temperature control.
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.
3.4. Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Assemble the three-necked flask with the dropping funnel, reflux condenser (with a gas inlet), and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reactant Preparation:
-
In the three-necked flask, dissolve this compound (5.00 g, 29.65 mmol) in 50 mL of anhydrous diethyl ether.
-
Charge the dropping funnel with the methylmagnesium bromide solution (11.9 mL, 35.58 mmol, 1.2 equivalents).
-
-
Grignard Addition:
-
Cool the flask containing the aldehyde solution to 0 °C using an ice-water bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred aldehyde solution over a period of 30-45 minutes.
-
Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step can be exothermic.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(4-chloro-3-ethylphenyl)ethanol.
-
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis of 1-(4-chloro-3-ethylphenyl)ethanol.
Results and Discussion
4.1. Expected Yield and Physical Properties
-
Expected Yield: 80-90%
-
Physical Appearance: Colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₁₀H₁₃ClO
-
Molecular Weight: 184.66 g/mol
4.2. Characterization Data (Predicted)
The following spectroscopic data is predicted based on the analysis of structurally similar compounds, such as 1-(4-methylphenyl)ethanol and 1-(4-chlorophenyl)ethanol.[7]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 3H, Ar-H), 4.88 (q, J = 6.4 Hz, 1H, CH-OH), 2.65 (q, J = 7.6 Hz, 2H, Ar-CH₂), 1.85 (s, 1H, OH), 1.48 (d, J = 6.4 Hz, 3H, CH-CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.5, 142.0, 133.0, 128.5, 126.8, 125.0, 70.0, 28.5, 25.0, 15.5 |
| IR (Infrared) (neat, cm⁻¹) | ν: 3360 (broad, O-H stretch), 3050 (C-H aromatic), 2970-2880 (C-H aliphatic), 1490, 1450 (C=C aromatic), 1090 (C-O stretch), 830 (C-Cl stretch) |
| Mass Spec (EI) | m/z (%): 184/186 ([M]⁺, Cl isotope pattern), 169/171 ([M-CH₃]⁺), 151 ([M-CH₃-H₂O]⁺), 125 |
4.3. Discussion of Potential Side Reactions and Troubleshooting
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, leading to the formation of an enolate and reducing the yield of the desired alcohol. Using a slight excess of the Grignard reagent and maintaining a low reaction temperature can minimize this side reaction.[5]
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[2] This is not a concern with methylmagnesium bromide.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted methyl bromide. This is generally minimized by slow addition of the alkyl halide during the preparation of the Grignard reagent.
-
Reaction with Aryl Chloride: While less reactive than alkyl halides, the aryl chloride could potentially undergo a magnesium-halogen exchange with the Grignard reagent, especially at elevated temperatures.[6] Maintaining low reaction temperatures is key to preventing this.
-
Troubleshooting - Failure to Initiate: If the reaction does not start (no exotherm or color change), the magnesium surface may be passivated with magnesium oxide. A small crystal of iodine can be added to activate the surface.[8] Ensure all reagents and glassware are scrupulously dry.[3]
Conclusion
The Grignard reaction of methylmagnesium bromide with this compound provides an efficient and reliable route to 1-(4-chloro-3-ethylphenyl)ethanol. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving a high yield and minimizing side products. The protocol and insights provided in this application note offer a robust framework for the successful synthesis and purification of this and structurally related secondary alcohols.
References
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of ketones in water. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Reddit. (2022). Grignard side reactions. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-3-ethylbenzaldehyde Derivatives
Introduction: Synthesizing Complex Biaryls from Challenging Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and particularly, substituted biphenyls[3]. The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials[4][5].
This guide focuses on a specific and challenging application: the Suzuki-Miyaura coupling of 4-chloro-3-ethylbenzaldehyde derivatives. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their utility is hampered by the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult[2][6]. The substrate presents an additional layer of complexity, as the aldehyde group is electron-withdrawing, which can influence the electronic properties of the aromatic ring.
These application notes provide a comprehensive overview, from the fundamental mechanism to detailed, field-tested protocols, designed to empower researchers, scientists, and drug development professionals to successfully navigate the intricacies of coupling these valuable, yet challenging, substrates.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[3][6] The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the this compound derivative, forming a new organopalladium(II) complex.[7][9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) complex. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[3] The exact mechanism of this transfer is still a subject of detailed study.[3]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 168.61 | 1.0 | 169 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| SPhos (Ligand) | 410.50 | 0.04 (4 mol%) | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg |
| Toluene | - | - | 5 mL |
| Deionized Water | - | - | 0.5 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine (Saturated NaCl) | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (169 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk flask. Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the premixed catalyst and ligand to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl chloride is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-ethyl-[1,1'-biphenyl]-4-carbaldehyde.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. C-Cl bond not activated. 3. Insufficient degassing. | 1. Use a fresh source of palladium precatalyst and ligand. 2. Switch to a more electron-rich/bulky ligand (e.g., XPhos, RuPhos, or an NHC-based system). Increase catalyst loading slightly (e.g., to 3-5 mol%). 3. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Protodeboronation | Decomposition of the boronic acid. | Use the corresponding boronic acid pinacol ester instead of the free acid. [1]Use a non-aqueous solvent system if possible, though this may require a different base. |
| Homocoupling of Boronic Acid | Oxygen contamination; reaction conditions too harsh. | Improve degassing procedure. [1]Lower the reaction temperature and monitor closely. |
| Formation of Byproducts | Side reactions involving the aldehyde functional group. | Ensure the base is not excessively strong to prevent unwanted aldol-type reactions. Protect the aldehyde as an acetal if necessary, followed by deprotection after the coupling. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives, while challenging, is a highly achievable and valuable transformation. Success is predicated on overcoming the inherent inertness of the C-Cl bond. This is accomplished through the rational selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine or NHC ligand. By carefully controlling the reaction parameters—particularly the choice of ligand, base, and solvent—and following robust experimental protocols, researchers can efficiently synthesize complex biaryl carbaldehydes, which serve as crucial intermediates in the development of novel pharmaceuticals and functional materials.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
DSpace at King's College London. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
Semantic Scholar. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. [Link]
-
ResearchGate. Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Academia.edu. Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄ as catalyst. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wittig Reaction Yields with 4-Chloro-3-ethylbenzaldehyde
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the synthesis of alkenes using 4-Chloro-3-ethylbenzaldehyde. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize a specific stereoisomer (E or Z) from this compound. Which type of Wittig reagent should I choose?
A: The choice of ylide is the primary determinant of the final alkene geometry.[1][2] This choice is dictated by the substituents attached to the carbanionic center of the ylide.
-
For (Z)-alkenes (cis): Use a non-stabilized ylide . These ylides typically have alkyl or aryl groups (e.g., benzyltriphenylphosphonium chloride) that do not delocalize the negative charge. The reaction is kinetically controlled, proceeding rapidly through a syn-oxaphosphetane intermediate to yield the (Z)-alkene.[3][4] These ylides are highly reactive and must be generated in situ under an inert atmosphere.[5]
-
For (E)-alkenes (trans): Use a stabilized ylide . These ylides possess electron-withdrawing groups (e.g., esters like (carboxymethylene)triphenylphosphorane, ketones, or nitriles) that delocalize and stabilize the negative charge.[5] The reaction is thermodynamically controlled; the initial cycloaddition is reversible, allowing equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to form the (E)-alkene.[3][4]
This compound is a typical aromatic aldehyde and is compatible with both types of ylides.
Q2: How critical is the choice of base for deprotonating the phosphonium salt?
A: The base is critical and its strength must be matched to the acidity of the phosphonium salt.
-
For Non-Stabilized Ylides: The protons on the carbon adjacent to the phosphorus are not very acidic. Therefore, very strong bases are required for complete deprotonation.[6] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[7][8] Incomplete ylide generation is a common cause of low yields.[7]
-
For Stabilized Ylides: The electron-withdrawing group increases the acidity of the adjacent protons, so milder bases are sufficient. Bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even sodium bicarbonate (NaHCO₃) can be effective.[8][9][10]
Furthermore, the counter-ion of the base can influence stereoselectivity. Lithium salts (from n-BuLi) can sometimes decrease Z-selectivity by promoting equilibration of intermediates.[1][2][11] For high Z-selectivity with unstabilized ylides, "salt-free" conditions using sodium or potassium bases are often preferred.[2][11]
Q3: What is the optimal solvent for reacting my ylide with this compound?
A: Solvent polarity plays a significant role, particularly in controlling the stereochemical outcome.[12][13][14]
-
With Non-Stabilized Ylides (for Z-alkenes): Non-polar, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are generally preferred.[14] These solvents promote the kinetic pathway leading to the Z-isomer.
-
With Stabilized Ylides (for E-alkenes): Polar solvents are often preferred to maximize E-selectivity.[12] In some cases, even aqueous conditions have been shown to be highly effective, providing excellent yields and high E-selectivity.[1][9]
Q4: Are there any common side reactions I should be aware of when using an aromatic aldehyde like this compound?
A: Yes, while the Wittig reaction is robust, a few side reactions can occur:
-
Aldehyde Instability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.[2][15] It is crucial to use pure, fresh aldehyde.
-
Self-Condensation: Under strongly basic conditions, aldehydes lacking alpha-hydrogens, like benzaldehydes, can undergo the Cannizzaro reaction, although this is more common with bases like concentrated NaOH and less of an issue with organolithium or alkoxide bases used for ylide generation.[10]
-
Ylide Decomposition: Non-stabilized ylides are sensitive to water and oxygen.[6] Reactions must be carried out under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the ylide.
Troubleshooting Guide for Wittig Reactions
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | A. Incomplete Ylide Formation: The base used was not strong enough or has degraded upon storage.[7] | For non-stabilized ylides, use a fresh, properly stored strong base like n-BuLi or KOtBu. For stabilized ylides, ensure the chosen base is appropriate. Consider titrating n-BuLi if its molarity is uncertain. |
| B. Ylide Instability/Decomposition: The ylide (especially non-stabilized) decomposed before reacting with the aldehyde.[6][7] | Generate the ylide in situ at 0 °C or lower, and add the aldehyde solution dropwise to the formed ylide. Do not let the ylide solution sit for extended periods. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. | |
| C. Poor Aldehyde Quality: The this compound starting material may have oxidized to the corresponding carboxylic acid.[2][15] | Purify the aldehyde before use, for instance, by flash chromatography or distillation if it's a liquid. Check the purity by TLC or NMR. | |
| 2. Difficult Product Purification | A. Contamination with Triphenylphosphine Oxide (TPPO): TPPO is a ubiquitous, often crystalline byproduct with polarity similar to many Wittig products, making chromatographic separation challenging.[16][17] | Strategy 1 (Precipitation): After the reaction, remove the solvent and triturate the crude residue with a non-polar solvent like hexanes or diethyl ether. TPPO is often insoluble and can be removed by filtration.[16] Strategy 2 (Recrystallization): Choose a solvent system where the desired alkene product has lower solubility than TPPO, especially when cold. Isopropyl alcohol is often effective.[18][19] Strategy 3 (Chemical Conversion): For very non-polar products, TPPO can be converted to a more polar derivative to facilitate separation.[16] |
| B. Unreacted Starting Materials: The reaction did not go to completion. | Increase the reaction time or gently warm the reaction mixture (especially for stabilized ylides). Consider using a slight excess (1.1-1.2 equivalents) of the Wittig reagent. Monitor the reaction progress by TLC. | |
| 3. Poor E/Z Stereoselectivity | A. Incorrect Reaction Conditions: The chosen solvent or base is not optimal for the desired stereoisomer. | For Z-selectivity: Use a non-stabilized ylide with a sodium or potassium base (e.g., NaH, KHMDS) in a non-polar aprotic solvent (e.g., THF) under salt-free conditions.[2][14] For E-selectivity: Use a stabilized ylide. The reaction is generally less sensitive to conditions but polar solvents can enhance E-selectivity.[12] |
| B. Equilibration via Lithium Salts: Using n-BuLi to form a non-stabilized ylide can lead to lithium salt presence, which may disrupt Z-selectivity.[1][2][11] | To maximize Z-selectivity, consider using a base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) instead of n-BuLi. |
Visualizing the Wittig Reaction Mechanism
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide, which dictates whether the reaction is under kinetic or thermodynamic control.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-chloro-2-ethyl-4-styrylbenzene via a Non-Stabilized Ylide
This protocol aims for the (Z)-alkene and requires strict anhydrous and inert conditions.
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Ylide Generation:
-
Suspend benzyltriphenylphosphonium chloride (1.2 equiv.) in anhydrous THF (tetrahydrofuran).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (KOtBu) (1.1 equiv.) portion-wise. A distinct color change (typically to orange or yellow) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide generation.[7]
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
To the crude residue, add cold hexanes to precipitate the triphenylphosphine oxide. Filter off the solid TPPO.[16]
-
Purify the filtrate containing the product by flash column chromatography on silica gel to isolate the (Z)-alkene.
-
Protocol 2: Synthesis of Ethyl (E)-3-(4-chloro-3-ethylphenyl)acrylate via a Stabilized Ylide
This protocol utilizes a commercially available, stable ylide and can often be performed under less stringent conditions. An aqueous method is presented here for its efficiency and green chemistry advantages.[1][9]
-
Apparatus Setup: To a round-bottom flask with a magnetic stir bar, add triphenylphosphine (1.4 equiv.).
-
One-Pot Reaction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 1 minute.[9]
-
To the stirred suspension, add ethyl bromoacetate (1.6 equiv.) followed by this compound (1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
Extract the reaction mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a solvent like ethanol or isopropyl alcohol to yield the pure (E)-alkene product.[19] Alternatively, flash column chromatography can be used.
-
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Li, Z., et al. (2023). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. Retrieved from [Link]
-
Aksnes, G., Berg, T. J., & Gramstad, T. (1995). TEMPERATURE AND SOLVENT EFFECTS IN WITTIG REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 106(1-4), 79-84. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Boden, C. D. J., et al. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Taylor & Francis Online. Retrieved from [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Total Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2013). Use of Silver Carbonate in the Wittig Reaction. PMC - NIH. Retrieved from [Link]
-
O'Brien, C. J., & Tellez, J. L. (2009). Organic synthesis: The Wittig reaction cleans up. ResearchGate. Retrieved from [Link]
-
YouTube. (2022). The Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. sciepub.com [sciepub.com]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting low yield in Aldol condensation of 4-Chloro-3-ethylbenzaldehyde
Welcome to the technical support center for the Aldol condensation of 4-Chloro-3-ethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific Claisen-Schmidt condensation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Understanding the Reaction: The Claisen-Schmidt Condensation
The Aldol condensation of this compound with an enolizable ketone (e.g., acetone or acetophenone) is a classic Claisen-Schmidt condensation.[1][2][3] In this base-catalyzed reaction, the ketone forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4][5] Subsequent dehydration of the intermediate β-hydroxy ketone yields a conjugated α,β-unsaturated ketone, commonly known as a chalcone.[6][7][8] The lack of α-hydrogens in this compound prevents it from undergoing self-condensation, which simplifies the product mixture.[9]
Caption: Mechanism of the Claisen-Schmidt Condensation.
II. Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Q1: I am not getting any product, or the yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low or no yield in the Aldol condensation of this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Purity: Ensure the this compound is pure and free from acidic impurities, which can neutralize the base catalyst. Similarly, the ketone should be of high purity.
-
Catalyst Activity: The base catalyst (e.g., NaOH, KOH) is critical. Use freshly prepared solutions or high-quality solid bases. Older base solutions can absorb atmospheric CO₂ and lose their efficacy.
Workflow for Troubleshooting Low Yield:
Caption: Systematic workflow for troubleshooting low yield.
In-depth Analysis and Solutions:
-
Reaction Temperature: Aldol condensations are sensitive to temperature. If the reaction is too cold, the rate of enolate formation and subsequent nucleophilic attack will be slow. Conversely, excessively high temperatures can promote side reactions.
-
Recommendation: Start the reaction at room temperature. If the reaction is sluggish, gentle warming (40-50 °C) can be beneficial. For sensitive substrates, initial cooling in an ice bath during base addition can control any exothermic processes.
-
-
Base Concentration and Stoichiometry: The concentration of the base is a critical parameter. Insufficient base will result in incomplete enolate formation, while an excess of a strong base can promote side reactions like the Cannizzaro reaction, especially if the aldehyde has impurities.
-
Recommendation: Typically, a catalytic amount of base is sufficient. However, for some systems, stoichiometric amounts may be required. A good starting point is 10-20 mol% of a strong base like NaOH or KOH.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol can facilitate the reaction by solvating the ionic intermediates.
-
Recommendation: Ethanol is a common and effective solvent for Claisen-Schmidt condensations.[4] In some cases, a mixture of ethanol and water is used. Solvent-free conditions have also been reported to give good yields for similar reactions and are worth exploring for a more environmentally friendly approach.[10]
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 20-50 °C | Balances reaction rate and side product formation. |
| Base (NaOH/KOH) | 10-50 mol% | Catalytic amounts are often sufficient. |
| Solvent | Ethanol, Ethanol/Water | Protic solvents aid in solvating intermediates. |
| Reaction Time | 1-24 hours | Monitor by TLC to determine completion. |
Issue 2: Formation of Multiple Products and Impurities
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions:
-
Cannizzaro Reaction: Since this compound has no α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[11] This disproportionation reaction produces the corresponding alcohol (4-chloro-3-ethylbenzyl alcohol) and carboxylic acid (4-chloro-3-ethylbenzoic acid).[11]
-
Mitigation: Use a catalytic amount of a milder base if possible. Lowering the reaction temperature and ensuring a gradual addition of the base can also help minimize this side reaction.
-
-
Self-Condensation of the Ketone: If the ketone used has α-hydrogens, it can undergo self-condensation. This is more likely if the ketone is particularly reactive or if the concentration of the aldehyde is low.
-
Mitigation: A common strategy is to add the ketone slowly to a mixture of the aldehyde and the base.[9] This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more abundant aldehyde.
-
-
Michael Addition: The α,β-unsaturated ketone product can act as a Michael acceptor. If there are nucleophiles present in the reaction mixture (e.g., excess enolate), a subsequent Michael addition can occur, leading to byproducts.
-
Mitigation: Use a stoichiometric amount of the ketone or slightly less. Monitoring the reaction by TLC and stopping it once the desired product is formed can prevent further reactions.
-
Workflow for Identifying and Mitigating Side Products:
Caption: Workflow for addressing side product formation.
III. Experimental Protocols
General Protocol for the Aldol Condensation of this compound with Acetone
This protocol provides a starting point for the synthesis of (E)-4-(4-chloro-3-ethylphenyl)but-3-en-2-one.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Add acetone (1-1.2 equivalents) to the solution and stir at room temperature.
-
In a separate beaker, prepare a 10% (w/v) aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the stirred mixture of the aldehyde and ketone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone.
Purification and Characterization:
-
Recrystallization: This is a powerful technique for purifying the solid chalcone product. Ethanol or a mixture of ethanol and water is often a suitable solvent.[4]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed.[6]
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[8]
IV. References
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved January 19, 2026, from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(5), 6279–6295. [Link]
-
Chougale, U. B., et al. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved January 19, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved January 19, 2026, from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. Retrieved January 19, 2026, from [Link]
-
Quora. (2023, August 28). What is the product formed during cross aldol condensation of benzyldehyde and acetone? Retrieved January 19, 2026, from [Link]
-
TSI Journals. (n.d.). synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 19, 2026, from [Link]
-
Unknown. (n.d.). Dibenzalacetone via Crossed Aldol Condensation. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved January 19, 2026, from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 19, 2026, from [Link]
-
Unknown. (n.d.). 23. The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved January 19, 2026, from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020, May 28). Claisen-Schmidt Condensation Reaction/Definition/Reaction/Mechanism of Claisen-Schmit Condensation r. Retrieved January 19, 2026, from [Link]
-
Nature. (n.d.). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
YouTube. (2016, May 3). Aldol Condensation Reaction Shortcut by Leah4sci. Retrieved January 19, 2026, from [Link]
-
Vedantu. (n.d.). Which side products are formed in the aldol condensation of dibenzalacetone? Retrieved January 19, 2026, from [Link]
Sources
- 1. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. magritek.com [magritek.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. rsc.org [rsc.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Chloro-3-ethylbenzaldehyde in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-ethylbenzaldehyde. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for managing unwanted side reactions when using this versatile intermediate under basic conditions. Our expertise is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when using this compound in the presence of a base?
A1: Given that this compound lacks α-hydrogens, the primary side reaction to anticipate under strong basic conditions is the Cannizzaro reaction . This disproportionation reaction results in the formation of two products: 4-chloro-3-ethylbenzyl alcohol and 4-chloro-3-ethylbenzoic acid.[1][2] In the presence of other enolizable carbonyl compounds, you might also encounter cross-aldol condensation reactions.
Q2: How do the chloro and ethyl substituents on the benzaldehyde ring influence its reactivity in basic media?
A2: The substituents on the aromatic ring play a significant role in the reactivity of the aldehyde.
-
4-Chloro Group: The chlorine atom is an electron-withdrawing group through induction, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by a hydroxide ion, thus accelerating the rate of the Cannizzaro reaction.[3]
-
3-Ethyl Group: The ethyl group is a weakly electron-donating group. Its effect is generally less pronounced than the chloro group's electron-withdrawing effect.[4]
The net effect is that this compound is relatively reactive towards nucleophiles in basic conditions.
Q3: I am observing the formation of significant amounts of byproducts in my reaction. How can I confirm if it is due to the Cannizzaro reaction?
A3: The most effective way to identify the byproducts is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . You can compare the spectra of your crude reaction mixture with the known spectra of the starting material and the expected Cannizzaro products (4-chloro-3-ethylbenzyl alcohol and 4-chloro-3-ethylbenzoic acid).[5][6] Thin Layer Chromatography (TLC) can also be a quick method to visualize the presence of multiple products.
Troubleshooting Guides
Guide 1: Minimizing the Cannizzaro Reaction
The Cannizzaro reaction is often a significant competing pathway. Here’s how to troubleshoot and minimize its occurrence when your desired reaction involves a different nucleophile.
Causality: The Cannizzaro reaction is highly dependent on the concentration of the base and the temperature.[1] The reaction proceeds via a hydride transfer from a tetrahedral intermediate formed by the attack of a hydroxide ion on the aldehyde.[1][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing the Cannizzaro reaction.
Experimental Protocol: Minimizing Cannizzaro Byproducts in a a Claisen-Schmidt Condensation
This protocol outlines a general procedure for the condensation of this compound with a ketone (e.g., acetone) while minimizing the Cannizzaro reaction.
Materials:
-
This compound
-
Acetone (or other enolizable ketone)
-
Ethanol
-
10% w/v Sodium Hydroxide solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and the ketone (1.5-2 equivalents) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise over 15-20 minutes, ensuring the temperature does not rise above 10°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours at low temperatures.
-
Once the reaction is complete, quench it by adding cold, dilute hydrochloric acid until the pH is neutral.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted aldehyde and the Cannizzaro acid byproduct.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Effect of Reaction Conditions on Cannizzaro Side Reaction
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | 2 M NaOH | 0.5 M NaOH | Lower base concentration in Condition B will decrease the rate of the Cannizzaro reaction. |
| Temperature | Room Temperature (25°C) | 0°C | Lower temperature in Condition B will significantly reduce the rate of the Cannizzaro reaction. |
| Reaction Time | 4 hours | 1 hour (monitored) | Shorter, monitored reaction time in Condition B prevents the accumulation of Cannizzaro byproducts. |
| Expected Yield of Desired Product | Moderate | High | |
| Expected Yield of Cannizzaro Products | High | Low |
Guide 2: Troubleshooting Unexpected Products in Wittig Reactions
When performing a Wittig reaction with this compound under basic conditions, you might encounter issues beyond the expected olefination.
Causality: The Wittig reaction involves the formation of a phosphorus ylide using a strong base.[8] This strong base can also initiate the Cannizzaro reaction of the aldehyde if it is present in excess or if the ylide formation is slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wittig reactions with this compound.
Experimental Protocol: Optimized Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)
-
n-Butyllithium (n-BuLi) or other strong, non-hydroxide base
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Argon or Nitrogen inert atmosphere setup
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Add the phosphonium salt (1.1 equivalents) to anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation.
-
Stir the mixture at 0°C for 30 minutes to ensure complete ylide formation.
-
In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Byproduct Analysis and Purification
Analysis:
-
¹H NMR: In the ¹H NMR spectrum of the crude reaction mixture, the presence of 4-chloro-3-ethylbenzyl alcohol can be identified by a characteristic singlet for the benzylic protons (CH₂OH) around 4.5-4.7 ppm. The aromatic protons of the alcohol and the corresponding carboxylic acid will show distinct splitting patterns compared to the starting aldehyde.
-
Extraction: The acidic byproduct, 4-chloro-3-ethylbenzoic acid, can be selectively removed from the organic layer by washing with a basic aqueous solution, such as saturated sodium bicarbonate.[3] The unreacted aldehyde can often be removed by washing with a sodium bisulfite solution.[9]
Purification Protocol: Removal of Cannizzaro Byproducts
-
After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to extract the 4-chloro-3-ethylbenzoic acid as its sodium salt.
-
To remove unreacted aldehyde, wash the organic layer with a freshly prepared 10% aqueous solution of sodium bisulfite (2 x 15 mL). Shake the funnel for 5-10 minutes during each wash to ensure the formation of the bisulfite adduct.[9]
-
Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified desired product, which may still require further purification by chromatography or recrystallization.
By understanding the underlying principles of these side reactions and implementing the provided troubleshooting strategies and protocols, you can significantly improve the outcome of your experiments involving this compound in basic conditions.
References
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Cannizzaro reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]
-
MDPI. (2021, July 29). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
TSI Journals. (n.d.). EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] Table of Contents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]
-
4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] Table of Contents. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2023, May 1). Effect of aromatic substituents on the outcome of base-induced rearrangements of 3-acetyl-2,4-dimethyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides | Request PDF. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-ethyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Ethylbenzaldehyde | C9H10O | CID 20861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum [chemicalbook.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 4-Chloro-3-ethylbenzaldehyde
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the chromatographic purification of 4-Chloro-3-ethylbenzaldehyde. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions and establishes a foundational understanding of the purification strategy for this compound.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: Impurities are product- and process-dependent, but typically include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-chloro-3-ethylbenzyl alcohol or 1-chloro-2-ethyl-4-(dimethoxymethyl)benzene.
-
4-Chloro-3-ethylbenzoic Acid: This is the most common process-related impurity, arising from the air oxidation of the aldehyde product.[1][2] Aldehydes are prone to oxidation, a process that can be accelerated by heat, light, or residual catalysts.[2]
-
Side-Reaction Products: The synthesis of substituted benzaldehydes can sometimes yield isomeric or polymeric byproducts.[3]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) are often present.
Q2: Should I use Normal-Phase or Reversed-Phase Chromatography for this purification?
A2: The choice depends on the impurity profile and desired scale.
-
Normal-Phase Chromatography (NPC): This is the most conventional and often best-suited method for aromatic aldehydes.[4] It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate).[4] Separation is based on the polarity of the compounds; more polar molecules have stronger interactions with the silica and elute later.[4]
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., Acetonitrile/Water).[5] It is highly effective for separating compounds based on hydrophobicity and is particularly useful if your impurities are significantly more or less polar than the target compound.
Recommendation: Start with Normal-Phase on silica gel as it is generally effective and cost-efficient for this class of compounds.
Q3: Is this compound stable on silica gel? I've heard aldehydes can be problematic.
A3: This is a critical consideration. Aldehydes can be sensitive to the acidic nature of standard silica gel.[1][6] Potential issues include:
-
Acid-Catalyzed Reactions: The acidic silanol groups (-Si-OH) on the silica surface can catalyze acetal or hemiacetal formation if alcohol-based solvents (like methanol or ethanol) are used in the mobile phase.[6]
-
Decomposition: In some cases, sensitive aldehydes can degrade or undergo self-condensation on the acidic surface.[1]
Preventative Measures:
-
Deactivation: Add a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase. This neutralizes the most acidic silanol sites, minimizing unwanted side reactions and often improving peak shape.[6]
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like Diol).[6]
Section 2: Experimental Protocols & Method Development
A successful purification is built on systematic method development. The following workflow outlines the critical steps from initial analysis to the final purification run.
Caption: Figure 1: General Purification Workflow
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Objective: To determine the optimal mobile phase for separating this compound from its impurities before committing to a large-scale column.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chambers
-
A range of solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
UV lamp (254 nm)
Procedure:
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or EtOAc.
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Test Solvents: Develop each plate in a chamber containing a different solvent system. Start with low polarity and increase gradually. See the table below for starting points.
-
Visualize: After development, dry the plates and visualize the spots under a UV lamp.
-
Analyze: The ideal solvent system will show good separation between the product spot and all impurity spots, with the product having an Rf value of approximately 0.25-0.35 .[6] This Rf provides the best balance for resolution on a column.
| Solvent System (Hexane:EtOAc) | Polarity | Typical Application |
| 95:5 | Very Low | Eluting non-polar impurities (e.g., starting material hydrocarbons). |
| 90:10 | Low | A good starting point for moderately polar aldehydes. |
| 80:20 | Medium | May be suitable if the product is more polar or impurities are close. |
| 70:30 | High | Used for eluting more polar compounds or flushing the column. |
| Caption: Table 1: Recommended Starting Solvent Systems for TLC Analysis |
Protocol 2: Flash Column Chromatography Purification
Objective: To purify the crude product based on the optimized conditions from TLC.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Mobile phase (as determined by TLC)
-
Fraction collection tubes
Procedure:
-
Column Preparation: a. Place a small plug of cotton/glass wool at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[4] c. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[7] d. Add a protective layer of sand on top of the packed silica.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a non-polar solvent (like DCM or toluene). b. Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the sand layer. b. Begin elution using gentle air pressure. Start with the low-polarity solvent system determined by TLC to elute non-polar impurities first. c. Collect fractions continuously in test tubes. d. Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound, this compound.[7] e. Finally, flush the column with a high-polarity solvent to elute any remaining highly polar impurities.
-
Analysis: a. Spot every few fractions on a TLC plate to monitor the elution profile.[7] b. Combine the fractions that contain the pure product. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: Figure 2: Troubleshooting Common Chromatography Issues
Problem: Irreproducible Retention Times in Normal Phase
-
Potential Cause: The primary culprit is often a fluctuating water content in the mobile phase. Silica gel's activity is highly sensitive to adsorbed water, which competes with your analyte for binding sites.[8]
-
Solution:
-
Use Anhydrous Solvents: Employ freshly opened or distilled anhydrous solvents for your mobile phase preparation.
-
Controlled Hydration: For maximum reproducibility in a development setting, consider using a mobile phase that is half-saturated with water. This creates a stable equilibrium on the silica surface, buffering against atmospheric moisture changes.[8]
-
Problem: The Product is an Oil After Purification but Should be a Solid
-
Potential Cause: The presence of residual solvents is the most common reason. Even small amounts of high-boiling point solvents (like DMF or DMSO if used in the reaction) or chromatography solvents can prevent crystallization.
-
Solution:
-
High Vacuum: Place the sample under high vacuum for several hours to remove volatile solvents. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: If high vacuum fails, dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and then add a large excess of a non-solvent (e.g., hexanes) while stirring vigorously. The product should precipitate as a solid, which can then be filtered.
-
Problem: Purification by Chromatography Fails (Decomposition, Inseparable Impurity)
-
Potential Cause: The target compound may be too unstable for silica gel chromatography, or an impurity may have nearly identical polarity.
-
Solution: Alternative Purification via Bisulfite Adduct Formation
-
Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct, while most non-aldehyde impurities do not. This allows for a simple liquid-liquid extraction-based purification.[1][9]
-
Procedure: a. Dissolve the crude mixture in a suitable organic solvent. b. Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will move into the aqueous layer as the adduct.[9] c. Separate the layers. The organic layer now contains the non-aldehyde impurities. d. To regenerate the aldehyde, treat the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to break the adduct.[1][9] e. Extract the regenerated, pure aldehyde back into an organic solvent (e.g., Ethyl Acetate), then dry and concentrate.
-
References
-
HPLC Troubleshooting Guide. 8
-
What is the best solvent for purifying aldehyde in a column chromatography?. 10
-
Application Notes and Protocols: m-Anisaldehyde in Normal Phase Chromatography. 4
-
Organic Syntheses Procedure. 11
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. 1
-
Technical Support Center: Aldehyde Purification via Bisulfite Adducts. 9
-
Technical Support Center: Synthesis of 4-Ethylbenzaldehyde. 3
-
Column troubleshooting guide - Reversed phase. 12
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 13
-
How to Column Aldehydes: A Comprehensive Guide.
-
Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. 5
-
Reverse Phased Chromatography (RPC) in Practice.
-
Column Chromatography (Purification). 7
-
Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde. 2
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Recrystallization of 4-Chloro-3-ethylbenzaldehyde Derivatives
Welcome to the Technical Support Center for the purification of 4-Chloro-3-ethylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the recrystallization of this important class of organic compounds. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the recrystallization of this compound derivatives.
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: A successful recrystallization hinges on selecting a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] For aromatic aldehydes like this compound, a good starting point is to consider alcohols or mixed solvent systems involving alcohols. A patent for a structurally similar compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, successfully utilized ethanol for recrystallization.[2] Another related compound, 4-chloro-3-nitrobenzaldehyde, is effectively purified using an ethanol/water mixture.[3] Therefore, initial screening with ethanol, methanol, isopropanol, or mixtures of these with water is highly recommended.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities. To remedy this, you can try several approaches:
-
Increase the solvent volume: Add a small amount of additional hot solvent to decrease the saturation level and then allow for slow cooling.
-
Lower the crystallization temperature: If using a high-boiling point solvent, switch to one with a lower boiling point.
-
Use a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity appears. Then, add a few drops of the "good" solvent to redissolve the oil and allow for slow cooling.[4]
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[5]
Q3: My crystal yield is very low. What are the likely reasons and how can I improve it?
A3: Low recovery is a common issue in recrystallization. The primary culprits are using too much solvent, cooling the solution too quickly, or premature filtration. To improve your yield:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to fully dissolve your compound.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This maximizes the formation of pure crystals.[5]
-
Second crop of crystals: The remaining solution (mother liquor) after filtration may still contain a significant amount of your dissolved product. Concentrating the mother liquor by evaporation and re-cooling can often yield a second crop of crystals.[6]
Q4: How can I remove colored impurities from my this compound sample?
A4: If your sample has a noticeable color, it is likely due to the presence of polymeric or oxidized impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the recrystallization of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in hot solvent | - Inappropriate solvent selection.- Insufficient solvent volume. | - Test the solubility in a range of solvents of varying polarities.- Gradually add more hot solvent until the compound dissolves. |
| Crystals do not form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and attempt to recrystallize.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[4] |
| "Oiling out" of the product | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities. | - Switch to a lower-boiling point solvent.- Use a mixed-solvent system.- Consider a preliminary purification step like column chromatography to remove bulk impurities. |
| Poor recovery of crystals | - Excessive solvent usage.- Crystals are too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation. |
| Crystals are discolored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of soluble impurities. | - Treat the hot solution with activated charcoal before filtration.- Ensure slow cooling to allow for the selective crystallization of the desired compound. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol outlines a general procedure for recrystallization using a single solvent, such as ethanol.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). It is advisable to preheat the funnel and receiving flask to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed Solvent Recrystallization of this compound (Ethanol/Water)
This protocol is useful when a single solvent does not provide the desired solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add deionized water dropwise with swirling until a faint cloudiness (turbidity) persists.[3]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals.
Visualizing the Workflow
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision tree for addressing the issue of "oiling out".
References
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Waikato. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Chloro-3-ethylbenzaldehyde Synthesis
Welcome to the technical support center for handling 4-Chloro-3-ethylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis and purification of this key intermediate. Our focus is on providing practical, in-depth solutions to the common problem of over-oxidation, ensuring high-purity yields and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound is yielding a significant amount of 4-Chloro-3-ethylbenzoic acid. What is causing this over-oxidation?
A1: The conversion of an aldehyde to a carboxylic acid is a common and often facile oxidation process. Several factors in your experimental setup can promote this undesirable side reaction:
-
The Nature of the Substrate: this compound is susceptible to oxidation. The aldehyde functional group is inherently prone to further oxidation to the more thermodynamically stable carboxylic acid.
-
Choice of Oxidant: Strong, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid) will readily oxidize the starting material (4-chloro-3-ethyltoluene or the corresponding benzyl alcohol) past the aldehyde stage to the carboxylic acid.
-
Reaction Conditions: Excessive reaction times, elevated temperatures, or a high concentration of the oxidant can provide the necessary energy and reagents to overcome the activation barrier for the second oxidation step.
-
Autoxidation: Aldehydes can react with atmospheric oxygen in a radical-mediated process known as autoxidation, especially when exposed to light or trace metal impurities.[1] This can occur during the reaction, work-up, or even during storage if proper precautions are not taken.
The key to a successful synthesis is controlling the reaction's kinetic profile to favor the formation of the aldehyde and halting the reaction before significant conversion to the carboxylic acid occurs.
Q2: What are the most reliable methods for the selective oxidation of 4-chloro-3-ethyltoluene to minimize carboxylic acid formation?
A2: Achieving high selectivity for the aldehyde requires carefully chosen reagents and controlled conditions. The general strategy involves the oxidation of the benzylic position of 4-chloro-3-ethyltoluene. Here are field-proven approaches:
Method 1: Indirect Oxidation via Benzylic Bromination
This robust two-step method offers excellent control. First, the benzylic position is selectively functionalized, and then it is converted to the aldehyde.
-
Step A: Free-Radical Bromination: The toluene derivative is treated with N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) under light or heat. This selectively installs a bromine atom at the benzylic position.
-
Step B: Kornblum Oxidation: The resulting benzyl bromide is then oxidized to the aldehyde using dimethyl sulfoxide (DMSO). The DMSO acts as both the solvent and the oxidant in the presence of a mild base like sodium bicarbonate. This method is generally mild and stops cleanly at the aldehyde stage.
Method 2: Catalytic Aerobic Oxidation
For a greener and more modern approach, catalytic oxidation using molecular oxygen or air as the terminal oxidant is highly effective.[2][3] These reactions often require specific catalyst systems to achieve high selectivity.
-
Catalyst Systems: Various transition metal catalysts, such as those based on cobalt, manganese, or vanadium, have been shown to be effective for the selective oxidation of toluenes.[2][4] For instance, a system using a Co(OAc)₂ catalyst with N-hydroxyphthalimide (NHPI) under an oxygen atmosphere can provide high selectivity for the benzaldehyde.[4]
-
Mechanism Insight: The catalyst facilitates the activation of the benzylic C-H bond and the controlled transfer of oxygen, preventing the aggressive oxidation that leads to the carboxylic acid.
Experimental Protocol: Kornblum Oxidation for this compound
This protocol details the conversion of 4-chloro-2-ethylbenzyl bromide to the desired aldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-ethylbenzyl bromide (1.0 eq) and sodium bicarbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO), typically 5-10 mL per gram of benzyl bromide.
-
Reaction: Heat the mixture to 130-140 °C. The reaction progress should be monitored closely.
-
Monitoring: Take small aliquots from the reaction mixture every 30 minutes. Analyze by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) to observe the disappearance of the starting bromide and the appearance of the aldehyde product.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of cold water and ice.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (to remove DMSO) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
Q3: How can I effectively monitor the reaction to stop it at the optimal time?
A3: Real-time reaction monitoring is crucial. Stopping the reaction too early results in low conversion, while letting it run too long leads to over-oxidation.
| Technique | Methodology | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Spot a small aliquot of the reaction mixture on a TLC plate against the starting material and a pure aldehyde standard (if available). The carboxylic acid will appear as a more polar spot (lower Rf value). | Fast, inexpensive, and provides a good qualitative assessment of the reaction progress. | Not quantitative; can be difficult to resolve spots with similar polarities. |
| Gas Chromatography (GC) | Withdraw a small sample, quench it, and inject it into a GC. The retention times will differentiate the starting material, aldehyde, and carboxylic acid (after derivatization to its methyl ester, if necessary). | Highly quantitative, allowing for precise determination of the product ratio. Excellent for optimization. | Requires access to a GC instrument; sample preparation can be more involved. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Similar to GC, but provides mass spectral data to confirm the identity of each peak, which is invaluable for identifying unexpected byproducts. | Confirms the identity of products and byproducts definitively. | Slower than GC and requires more specialized equipment. |
Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Insufficient reaction temperature or time. Deactivated catalyst or initiator. | Gradually increase the reaction temperature in 5-10 °C increments. Extend the reaction time, monitoring closely by TLC/GC. Use fresh, high-purity reagents and initiators. |
| High percentage of carboxylic acid | Reaction temperature is too high. Reaction was left for too long. Oxidant concentration is excessive. | Reduce the reaction temperature. Perform a time-course study to find the optimal reaction duration. Use a stoichiometric or slightly sub-stoichiometric amount of the selective oxidant. |
| Formation of multiple unidentified byproducts | Reaction conditions are too harsh, causing side reactions on the aromatic ring. Starting material is impure. | Use milder reaction conditions. Consider a different synthetic route, such as the Kornblum oxidation. Purify the starting material before the reaction. |
Q4: My final product is a mixture of the aldehyde and carboxylic acid. What is the best purification strategy?
A4: Separating the neutral aldehyde from the acidic carboxylic acid is generally straightforward.
Workflow for Purifying this compound
Caption: Decision-making process for the proper storage of purified aldehydes.
References
-
Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO). ResearchGate. Available at: [Link]
-
Solvent-Free Selective Oxidation of Toluene with O2 Catalyzed by Metal Cation Modified LDHs and Mixed Oxides. MDPI. Available at: [Link]
-
Efficient Photo-Assisted Thermal Selective Oxidation of Toluene Using N-Doped TiO2. ACS Omega. Available at: [Link]
- A method for stabilizing aliphatic higher aldehyde compounds.European Patent Office.
- Stabilization of aldehydes.Google Patents.
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI. Available at: [Link]
- Method of stabilizing aldehydes.Google Patents.
- Stabilization of aldehydes.Google Patents.
-
m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-3-ethylbenzaldehyde
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-Chloro-3-ethylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes involving this challenging substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting.
The substrate in focus, this compound, presents a unique set of challenges. The chloro-substituent, being less reactive than its bromo or iodo counterparts, demands a highly active catalytic system to facilitate the rate-limiting oxidative addition step.[1][2] Concurrently, the presence of an aldehyde functional group requires careful consideration of reaction conditions to prevent unwanted side reactions, while the ortho-ethyl group introduces steric hindrance that can influence catalyst performance.
This document provides a structured approach to overcoming these hurdles, organized into a series of frequently asked questions (FAQs) and troubleshooting scenarios.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during cross-coupling reactions with this compound in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound shows no conversion. What are the first troubleshooting steps?
A1: When faced with a complete lack of reactivity, a systematic check of foundational parameters is crucial before altering the core catalytic system.
-
Verify Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[3] Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.
-
Confirm Reagent Purity and Anhydrous Conditions: Moisture can poison the catalyst and hydrolyze organometallic reagents. Ensure all solvents are anhydrous and reagents are pure. For Suzuki reactions, check the quality of the boronic acid, as protodeboronation can be a significant side reaction.
-
Assess Catalyst Activity: The palladium source and ligands are the heart of the reaction.[3] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[4] Inefficient reduction can halt the catalytic cycle before it begins.[3] Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that forms the active species more readily.[5]
Q2: I'm using a traditional catalyst like Pd(PPh₃)₄ for a Suzuki-Miyaura coupling with this compound and getting poor results. Why is this failing?
A2: The primary reason for failure is the insufficient reactivity of Pd(PPh₃)₄ for activating the robust C-Cl bond. The oxidative addition of an aryl chloride to a Pd(0) center is significantly more challenging than for aryl bromides or iodides.[1][6] Triphenylphosphine (PPh₃) is not electron-rich enough to promote this difficult step effectively.
Solution: You must switch to a more advanced catalyst system. Modern cross-coupling catalysis for aryl chlorides relies on two key classes of ligands:
-
Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, tBu₃P) are designed to accelerate both the oxidative addition and the subsequent reductive elimination steps.[4][7][8] They create a monoligated, highly reactive "L₁Pd(0)" species that is essential for cleaving the C-Cl bond.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are strong σ-donors that form very stable and highly active palladium complexes.[4][9] They are excellent choices for challenging couplings, including those involving sterically hindered or electron-deficient aryl chlorides.[4][9]
Q3: Could the aldehyde group on my substrate be interfering with the catalyst?
A3: Yes, the aldehyde group can be problematic in several ways:
-
Functional Group Incompatibility: Aldehydes are sensitive to strongly nucleophilic or basic conditions. With strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, you may observe side reactions like aldol condensation or Cannizzaro-type disproportionation.[10]
-
Catalyst Inhibition: The carbonyl oxygen can coordinate to the palladium center, potentially occupying a coordination site and inhibiting the catalytic cycle. While less common with the electron-rich catalysts needed for aryl chlorides, it is a possibility.
-
Reduction: Under certain conditions, particularly if a hydride source is present (e.g., from a solvent or base), the aldehyde may be reduced to an alcohol.
Mitigation Strategies:
-
Use weaker inorganic bases like K₃PO₄ or K₂CO₃ when possible, especially for Suzuki and Heck reactions.[7][10]
-
If a strong base is required (e.g., for Buchwald-Hartwig), consider running the reaction at a lower temperature to minimize side reactions.
-
In extreme cases, a protecting group strategy (e.g., converting the aldehyde to an acetal) may be necessary, though this adds steps to the synthesis.
Issue 2: Formation of Key Side Products
Q4: My reaction produces a significant amount of 3-ethylbenzaldehyde (dehalogenation product). What causes this and how can I stop it?
A4: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen. This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Cl complex can react with a hydride source in the mixture, leading to an Ar-Pd(II)-H intermediate that reductively eliminates to give the dehalogenated arene.[2]
Sources of Hydride & Solutions:
-
Base/Solvent: Some bases (like triethylamine) or alcoholic solvents can act as hydride donors. Solution: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent like dioxane or toluene.
-
Water: Trace amounts of water can participate in pathways that generate Pd-H species. Solution: Ensure strictly anhydrous conditions.
-
Organometallic Reagent: In Suzuki couplings, β-hydride elimination from the organoboron reagent (if it has β-hydrogens) can be a source. For your specific substrate, this is less of a concern unless your coupling partner is an alkylboronic acid.
Q5: In my Suzuki-Miyaura coupling, I'm observing a lot of homocoupling of my boronic acid partner. How can I minimize this?
A5: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen and Pd(II) species before the main catalytic cycle begins.[2]
Prevention Strategies:
-
Rigorous Degassing: This is the most critical factor. Oxygen facilitates the homocoupling pathway.[2] Ensure your solvent and reaction mixture are thoroughly deoxygenated.
-
Use Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂, which can initiate homocoupling before being reduced to the active Pd(0) catalyst.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.
Part 2: Catalyst System Selection Guide
The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed. The table below provides validated starting points for reactions with this compound.
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Base | Solvent | Temp (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 | Bulky, electron-rich phosphines are essential for C-Cl activation.[11][12] The use of K₃PO₄ is compatible with the aldehyde. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or G3-XPhos Precatalyst | XPhos or tBuXPhos | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 | Requires a strong, non-nucleophilic base.[13] Monitor for aldehyde side reactions. Precatalysts offer convenience and reliability.[5] |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ or P(t-Bu)₃ | K₂CO₃ or Et₃N | DMF or NMP | 100-140 | Often requires higher temperatures.[14][15] Choice of base can influence efficiency. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI (Copper Co-catalyzed) | PPh₃ | Et₃N or DiPEA | THF or Toluene | 25-60 | The traditional system often works but can lead to alkyne homocoupling (Glaser coupling). |
| Sonogashira Coupling | Pd(P(t-Bu)₃)₂ (Copper-Free) | P(t-Bu)₃ | Cs₂CO₃ or K₃PO₄ | Dioxane | 60-100 | Copper-free conditions prevent Glaser coupling and are often cleaner, which is beneficial for pharmaceutical applications.[16][17] |
Part 3: Diagrams and Workflows
Visual aids are indispensable for understanding complex catalytic processes and for systematic troubleshooting.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction, the most common cross-coupling performed.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Flowchart
When a reaction fails, a logical progression of steps can quickly identify the root cause.
Caption: A decision-making workflow for troubleshooting a failed coupling.
Part 4: Exemplary Experimental Protocol
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction, a common application for this substrate.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), SPhos (3.0 mol%), and finely ground K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene and degassed deionized water via syringe to create a 10:1 toluene:water solvent system (e.g., 5 mL toluene, 0.5 mL water for a 1 mmol scale reaction). The overall concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture under an argon blanket.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (n.d.). comparative study of catalysts for Suzuki coupling of halo-benzaldehydes.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]
-
JoVE. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
-
Nolan, S. P., et al. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 107(11), 5243-5286. Retrieved from [Link]
- RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4, 53442-53466.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
-
National Institutes of Health. (2018). A novel application of [DTBNpP] Pd(crotyl)Cl... for room-temperature, copper-free Sonogashira couplings. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repository.kaust.edu.sa]
Managing steric hindrance in reactions with 4-Chloro-3-ethylbenzaldehyde
Introduction: Navigating the Steric Landscape of 4-Chloro-3-ethylbenzaldehyde
This compound is a valuable substituted aromatic aldehyde in synthetic chemistry. However, its structure presents a distinct challenge: significant steric hindrance around the carbonyl group. The ethyl group at the C3 position, ortho to the aldehyde, physically obstructs the path of incoming reagents. This "steric shielding" can dramatically decrease reaction rates and yields for many common transformations that are otherwise straightforward with less substituted benzaldehydes.[1][2]
This guide is designed as a technical support resource for researchers encountering difficulties in their work with this substrate. We will explore common issues in a question-and-answer format, explain the underlying mechanistic reasons for these challenges, and provide field-proven troubleshooting strategies and detailed experimental protocols to overcome them.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a logical framework for troubleshooting. The following workflow illustrates a systematic approach to optimizing reactions with sterically hindered substrates.
Caption: A generalized workflow for troubleshooting sterically hindered reactions.
FAQ & Troubleshooting Guides
Section 1: Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)
Question 1: My Grignard reaction with this compound is failing, and I'm recovering most of my starting material. Why is this happening?
Answer: This is a classic case of steric hindrance. The bulky ethyl group ortho to the aldehyde physically blocks the approach of the Grignard reagent's nucleophilic carbon.[1][3] The relatively large solvated magnesium complex of the Grignard reagent exacerbates this issue. Standard conditions often lack the energy to overcome this high activation barrier, leading to a stalled reaction.
Troubleshooting Strategies:
-
Switch to a More Reactive Organometallic: Organolithium reagents are generally more reactive and less sterically demanding than their Grignard counterparts. Switching from R-MgBr to R-Li can often provide the necessary reactivity boost.
-
Employ a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve yields. This is known as the Luche reduction conditions for Grignard-type additions. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.[3]
-
Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. This should be monitored closely to avoid side reactions or decomposition.
Optimized Protocol: Organolithium Addition to this compound
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (0.2 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise to the stirred solution over 20 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Representative Data Comparison
| Reaction | Reagent | Conditions | Representative Yield |
| Nucleophilic Addition | Methylmagnesium Bromide | Standard (THF, 0 °C to RT) | <15% |
| Nucleophilic Addition | Methylmagnesium Bromide | With CeCl₃ (THF, 0 °C to RT) | 60-75% |
| Nucleophilic Addition | Methyllithium | Optimized (-78 °C to RT) | 70-85% |
Note: Yields are illustrative and based on typical outcomes for sterically hindered substrates.[3]
Section 2: Wittig Reaction & Olefination
Question 2: I am attempting a Wittig reaction to form an alkene from this compound, but the reaction is slow and gives poor yields. What can I do?
Answer: The Wittig reaction is notoriously sensitive to steric hindrance, especially at the electrophile (the aldehyde).[4][5] The formation of the initial betaine or oxaphosphetane intermediate is sterically hindered by the ortho-ethyl group. Stabilized ylides are particularly unreactive with hindered aldehydes.[4]
Sources
Removal of triphenylphosphine oxide from Wittig reaction with 4-Chloro-3-ethylbenzaldehyde
Topic: Strategies for the Removal of Triphenylphosphine Oxide (TPPO) from the Wittig Reaction with 4-Chloro-3-ethylbenzaldehyde.
Introduction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds.[1][2] However, its elegance is often marred by the generation of a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[3][4] The removal of TPPO presents a significant purification challenge, particularly on a large scale, due to its physical properties: high polarity, excellent crystallinity, and moderate solubility in many common organic solvents. This guide provides a comprehensive troubleshooting framework and detailed protocols for the efficient removal of TPPO from the reaction mixture resulting from the Wittig olefination of this compound, yielding a non-polar alkene product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers during the purification process in a direct question-and-answer format.
Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from a combination of its physical properties. It is a highly polar molecule, which often leads to co-elution with polar products in column chromatography or solubility in polar workup solvents. Conversely, it has limited solubility in highly non-polar solvents like hexane, but enough to often remain as a contaminant.[5][6] Its high crystallinity can sometimes make it precipitate along with the desired product. The key to successful removal is to exploit the significant polarity difference between the non-polar alkene product and the very polar TPPO.
Q2: I tried precipitating the TPPO by adding hexane to my crude reaction mixture, but my product is still contaminated. What can I do differently?
A2: This is a very common issue. While TPPO is poorly soluble in hexane, trace amounts can remain, especially if the crude mixture is concentrated.[7] Here are some refinements to this strategy:
-
Solvent Combination: Instead of pure hexane, try a mixture of diethyl ether and hexane (or pentane). Dissolve the crude product in a minimal amount of a solvent in which your product is soluble but TPPO is not, such as cold diethyl ether, then add hexane to induce precipitation of the TPPO.[8]
-
Temperature Control: After adding the non-polar solvent, cool the mixture significantly (e.g., to 0 °C or -20 °C) for several hours to maximize TPPO precipitation.
-
Iterative Process: One precipitation may not be sufficient. After filtration, concentrate the filtrate and repeat the precipitation process. It may take 2-3 cycles to achieve high purity.[9]
-
Silica Plug Filtration: A highly effective technique is to dissolve the crude mixture in a minimal amount of dichloromethane or toluene, adsorb it onto a small amount of silica, and then place it atop a silica gel plug. Eluting with a non-polar solvent like hexane or a hexane/ethyl acetate mixture (e.g., 98:2) will wash your non-polar alkene product through the plug while the highly polar TPPO remains strongly adsorbed at the top.[9]
Q3: What are the most effective chromatography-free methods for removing TPPO, especially on a larger scale?
A3: For large-scale synthesis where chromatography is impractical, precipitation via complexation is the most robust strategy. This involves adding a metal salt that acts as a Lewis acid, forming an insoluble adduct with the Lewis-basic phosphoryl oxygen of TPPO.[10][11]
-
Precipitation with Zinc Chloride (ZnCl₂): This method is highly effective in polar solvents like ethanol, ethyl acetate, or THF.[5][12][13] Adding a solution of ZnCl₂ to the crude mixture precipitates the insoluble ZnCl₂(TPPO)₂ complex, which can be easily removed by filtration.[12]
-
Precipitation with Calcium Bromide (CaBr₂): This is particularly advantageous if your Wittig reaction was performed in an ethereal solvent like THF or 2-MeTHF. Anhydrous CaBr₂ efficiently removes TPPO (95-99%) as an insoluble complex directly from these solvents, avoiding a solvent-swap step.[10][14]
Q4: I used a metal salt to precipitate TPPO, but my final product yield was very low. What could have gone wrong?
A4: Low yield after metal salt precipitation can be due to a few factors:
-
Co-precipitation: If your desired product has functional groups that can also coordinate to the Lewis acidic metal salt, it might co-precipitate with the TPPO complex. This is less likely for a simple alkene product from this compound but is a consideration for more complex molecules.
-
Excess Water: The presence of significant amounts of water can interfere with the formation of the metal-TPPO complex. Ensure your crude reaction mixture is reasonably dry before adding the salt.
-
Incomplete Extraction: After filtering off the TPPO-metal complex, ensure you thoroughly wash the filter cake with the chosen solvent to recover any product that may have been trapped. Then, proceed with a standard aqueous workup of the filtrate to remove any remaining salts before concentrating.
Q5: When should I just use column chromatography?
A5: Column chromatography is the method of choice when:
-
You are working on a small scale (typically <10 g).[7]
-
Other methods have failed to provide the desired purity.
-
Your alkene product has a polarity that is very close to that of TPPO (not the case for this specific reaction, but possible in other contexts).
The significant difference in polarity between your target alkene and TPPO makes for a straightforward separation. Your non-polar product will elute very early with a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures), while TPPO will remain on the baseline or require a much more polar solvent system (like 100% ethyl acetate) to elute.[7][15]
Comparative Analysis of Purification Methods
The following table provides a summary to help you select the most appropriate method for your specific experimental needs.
| Method | Scalability | Solvent Compatibility | Primary Advantage | Primary Disadvantage |
| Non-Polar Precipitation | Moderate | Requires non-polar solvents (Hexane, Ether) | Simple, inexpensive, avoids additional reagents. | Often requires multiple cycles; may not achieve >99% purity. |
| Silica Plug Filtration | Good | Compatible with most organic solvents. | Fast, effective, and uses less solvent than a full column. | Requires silica gel; less effective for closely eluting impurities. |
| Precipitation with ZnCl₂ | Excellent | Best in polar solvents (EtOH, EtOAc, THF).[12] | High efficiency of TPPO removal, often in a single step. | Adds an extra reagent and requires a post-filtration workup. |
| Precipitation with CaBr₂ | Excellent | Excellent for ethereal solvents (THF, MTBE).[10] | Ideal for direct workup from common Wittig reaction solvents. | Requires anhydrous CaBr₂ and a post-filtration workup. |
| Column Chromatography | Poor | Compatible with all standard column solvents. | Gold standard for achieving the highest level of purity. | Time-consuming, requires large volumes of solvent, not ideal for scale-up.[3] |
Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the optimal TPPO removal technique.
Caption: Decision workflow for TPPO removal.
Protocol 1: Purification by Non-Polar Solvent Precipitation & Silica Plug
This protocol is best suited for small to moderate scales where the product is known to be highly non-polar.
-
Concentration: Concentrate the crude reaction mixture in vacuo to obtain a viscous oil or solid residue.
-
Initial Precipitation: Add a minimal amount of diethyl ether to the residue to dissolve the organic components. Stir vigorously, then add cold hexanes (approx. 10-20 volumes relative to the ether) portion-wise with continued stirring.
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath for at least 1 hour to maximize the precipitation of TPPO.
-
Filtration: Filter the mixture through a Büchner funnel, washing the white TPPO solid with a small amount of cold hexane. Collect the filtrate.
-
Silica Plug: Concentrate the filtrate. Prepare a short silica gel plug in a fritted funnel or large pipette. Condition the plug with hexane.
-
Elution: Dissolve the concentrated filtrate in a minimum volume of dichloromethane and load it onto the silica plug. Elute the desired alkene product using a non-polar eluent (e.g., 100% hexane, followed by 99:1 hexane:ethyl acetate). The polar TPPO will remain adsorbed at the top of the silica.
-
Isolation: Collect the fractions containing the product (monitor by TLC) and concentrate in vacuo to yield the pure alkene.
Protocol 2: Purification by Metal Salt Precipitation
This is the recommended method for scales >10 g due to its efficiency and scalability.
Method 2A: Using Calcium Bromide (CaBr₂) in THF [10]
-
Preparation: If the Wittig reaction was performed in THF, proceed directly with the crude reaction mixture. Ensure the mixture is anhydrous.
-
Addition of Salt: To the stirred reaction mixture at room temperature, add anhydrous CaBr₂ (1.5 to 2.0 equivalents relative to the triphenylphosphine used).
-
Precipitation: Stir the mixture for 1-2 hours. A thick white precipitate of the CaBr₂-TPPO complex will form.
-
Filtration: Filter the slurry through a pad of Celite® to remove the solid complex. Wash the filter cake thoroughly with fresh THF to recover any trapped product.
-
Workup: Combine the filtrate and washes. Perform a standard aqueous workup by washing with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified alkene.
Method 2B: Using Zinc Chloride (ZnCl₂) in Ethanol [12][13]
-
Solvent Swap: If the reaction was not run in a polar solvent, first concentrate the crude mixture in vacuo. Redissolve the residue in ethanol.
-
Addition of Salt: To the stirred ethanolic solution, add a solution of ZnCl₂ (0.5 to 0.6 equivalents relative to TPPO) in ethanol. A 1.8 M stock solution can be prepared by dissolving ZnCl₂ in warm ethanol.[12]
-
Precipitation: A white precipitate of ZnCl₂(TPPO)₂ will form immediately. Stir for 30-60 minutes at room temperature to ensure complete precipitation. Scrape the sides of the flask if necessary to induce precipitation.[12]
-
Filtration: Filter the slurry to remove the white solid. Wash the filter cake with a small amount of cold ethanol.
-
Workup & Isolation: Concentrate the filtrate. The resulting residue may contain excess ZnCl₂. Slurry this residue with acetone or a mixture of ether and water to dissolve the organic product, leaving the inorganic salts behind. Filter, separate the organic layer (if applicable), dry, and concentrate in vacuo to afford the pure product.
Workflow for Metal Salt Precipitation
Caption: General workflow for TPPO removal via metal salt precipitation.
References
-
Hergueta, A. R. (2022). Easy removal of triphenylphosphine oxide from reaction mixtures by precipitation with CaBr₂. Organic Process Research & Development, 26(6), 1845–1853. [Link]
- GlaxoSmithKline. (2000). Triphenylphosphine oxide complex process. US6011181A.
-
Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
ResearchGate. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
MH Chem. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?[Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?[Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. [Link]
-
Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1402–1403. [Link]
-
Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]
-
University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. [Link]
-
Kedrowski, B. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
ACS Publications. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]
-
Williamson, K. L. (1999). Wittig Reaction. [Link]
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Technical Support Center: Improving E/Z Selectivity in the Olefination of 4-Chloro-3-ethylbenzaldehyde
Welcome to the technical support center for advanced olefination strategies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with E/Z selectivity in the olefination of 4-Chloro-3-ethylbenzaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of stereoselective alkene synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in your experiments, offering explanations for the underlying causes and actionable solutions.
Question 1: My Wittig reaction with this compound is giving a poor E/Z ratio, with a significant amount of the undesired Z-isomer. How can I improve the E-selectivity?
Answer:
This is a common challenge, particularly with semi-stabilized ylides which often show poor selectivity.[1] The substituents on your benzaldehyde—the electron-withdrawing chloro group and the sterically bulky ethyl group—can further complicate the stereochemical outcome. Here’s a breakdown of factors and solutions:
Understanding the "Why":
The stereoselectivity of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[2] For unstabilized ylides, the reaction is typically under kinetic control, favoring the Z-alkene.[1][3] Stabilized ylides, on the other hand, tend to give the E-alkene under thermodynamic control.[4] Your substrate falls into a middle ground where achieving high selectivity can be difficult.
Solutions to Enhance E-Selectivity:
-
Switch to a Stabilized Ylide: If your synthetic route allows, using a stabilized ylide (e.g., one with an adjacent ester or ketone group) will strongly favor the formation of the E-alkene.[1][4]
-
Employ the Schlosser Modification: This is a powerful technique for converting the initially formed Z-alkene-favoring intermediate into the E-alkene product.[1][5] It involves the in-situ deprotonation of the betaine intermediate with a strong base like phenyllithium at low temperatures, followed by protonation to afford the more stable threo-betaine, which then eliminates to give the E-alkene.[5][6]
-
Salt Effects: The presence of lithium salts can decrease Z-selectivity.[1][2] If you are aiming for the Z-isomer, using salt-free conditions is crucial. Conversely, for E-selectivity with certain ylides, the presence of salts can sometimes be beneficial, but the Schlosser modification is a more reliable approach.
Experimental Protocol: Schlosser Modification for E-Selectivity
-
Prepare the phosphonium ylide under standard salt-free conditions (e.g., using NaHMDS or KHMDS as the base in THF).
-
Cool the ylide solution to -78 °C.
-
Add a solution of this compound in THF dropwise.
-
After the initial addition is complete, add a solution of phenyllithium at -78 °C.
-
Allow the reaction to stir at this temperature for a set period (e.g., 30 minutes).
-
Quench the reaction with a proton source (e.g., methanol).
-
Allow the reaction to warm to room temperature and proceed with standard workup and purification.
Question 2: I need to synthesize the Z-alkene from this compound, but my Horner-Wadsworth-Emmons (HWE) reaction is predominantly yielding the E-isomer. What can I do to favor the Z-isomer?
Answer:
The standard Horner-Wadsworth-Emmons (HWE) reaction is well-known for its high E-selectivity, which arises from the thermodynamic equilibration of the intermediates to the more stable anti-oxaphosphetane.[7][8] To achieve high Z-selectivity, you need to employ specific modifications that favor the kinetic product.
Understanding the "Why":
The Z-selectivity in modified HWE reactions is achieved by accelerating the elimination of the initially formed syn-oxaphosphetane intermediate, preventing its equilibration to the more stable anti-form.[9] This is typically accomplished by using phosphonates with electron-withdrawing groups, which enhance the electrophilicity of the phosphorus atom and speed up the elimination step.[10][11]
Solutions for Z-Selectivity:
-
Still-Gennari Olefination: This is the most widely used method for Z-selective HWE reactions.[10][12] It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in a non-polar solvent like THF at low temperatures.[9][11]
-
Ando's Modification: Similar to the Still-Gennari protocol, this method employs phosphonates with electron-withdrawing aryl groups to achieve high Z-selectivity.
Experimental Protocol: Still-Gennari Olefination for Z-Selectivity
-
To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate and 18-crown-6 in dry THF at -78 °C, add a solution of KHMDS dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of this compound in THF dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and proceed with standard workup and purification.
Question 3: My Julia-Kocienski olefination is not giving the expected high E-selectivity. What are the critical parameters to control?
Answer:
The Julia-Kocienski olefination is generally a reliable method for obtaining E-alkenes.[13][14] However, several factors can influence its stereochemical outcome.
Understanding the "Why":
The high E-selectivity of the Julia-Kocienski olefination is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene.[14][15] The choice of base, solvent, and the nature of the sulfone are critical.
Troubleshooting Steps:
-
Base and Counterion: The choice of base and its corresponding counterion is crucial. For high E-selectivity, bases like NaHMDS or KHMDS are often preferred over lithium bases. Lithium ions can sometimes lead to chelation-controlled transition states, which may alter the selectivity.[13]
-
Solvent: Apolar solvents generally favor the desired transition state for high E-selectivity.[13]
-
Sulfone Moiety: The standard 1-phenyl-1H-tetrazol-5-yl (PT) sulfones typically provide excellent E-selectivity.[13] Ensure the purity of your sulfone reagent.
-
Reaction Conditions: Running the reaction at low temperatures (e.g., -78 °C) is critical to maintain kinetic control.[14]
Frequently Asked Questions (FAQs)
Q1: Which olefination method is generally best for achieving high E-selectivity with an aromatic aldehyde like this compound?
For high E-selectivity with aromatic aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often the first choice due to its reliability and the ease of removing the water-soluble phosphate byproduct.[7][8][16] The Julia-Kocienski olefination is another excellent option, known for its high E-selectivity and mild reaction conditions.[14][15]
Q2: Are there any alternatives to the Wittig and HWE reactions for the olefination of my substrate?
Yes, other methods to consider include:
-
Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with an aldehyde or ketone. The stereochemical outcome can be controlled by the choice of workup conditions.
-
Tebbe Olefination: This method uses a titanium-based reagent and is particularly useful for methylenation, but can be adapted for other alkenes.
Q3: How do the electronic and steric effects of the substituents on this compound influence the olefination reaction?
The chloro group is electron-withdrawing, which can increase the reactivity of the aldehyde carbonyl group. The ortho-ethyl group introduces steric hindrance, which can influence the approach of the nucleophilic ylide or phosphonate carbanion, potentially affecting the E/Z selectivity.[17]
Q4: I am observing the formation of byproducts in my olefination reaction. What could be the cause?
Byproduct formation can arise from several sources:
-
Self-condensation of the aldehyde: This can occur if the base used is too strong or if the reaction temperature is too high.
-
Reaction of the base with the aldehyde: Strong bases like organolithiums can add to the carbonyl group.
-
Decomposition of the ylide or phosphonate carbanion: This is more likely with less stable reagents or at elevated temperatures.
-
In the Julia-Kocienski reaction, self-condensation of the sulfone can be a side reaction.[13]
To minimize byproducts, ensure your reagents are pure, use the appropriate stoichiometry, control the reaction temperature carefully, and consider adding the aldehyde slowly to the pre-formed nucleophile.
Visualizing Reaction Pathways
Wittig Reaction Mechanism
Caption: A simplified workflow of the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction for E-Selectivity
Caption: HWE reaction pathway favoring the E-alkene.
Still-Gennari Olefination for Z-Selectivity
Caption: Still-Gennari modification for Z-alkene synthesis.
Data Summary Table
| Olefination Method | Typical Selectivity | Key Reagents | Important Conditions |
| Wittig (unstabilized ylide) | Z-selective | Triphenylphosphonium salt, strong non-lithium base | Salt-free, low temperature |
| Wittig (stabilized ylide) | E-selective | Triphenylphosphonium salt with EWG, mild base | - |
| Schlosser Modification | E-selective | Unstabilized ylide, phenyllithium | Low temperature (-78 °C) |
| Horner-Wadsworth-Emmons | E-selective | Phosphonate ester, NaH or other bases | Thermodynamic control |
| Still-Gennari Olefination | Z-selective | Phosphonate with EWGs (e.g., -CF3), KHMDS, 18-crown-6 | Low temperature (-78 °C) |
| Julia-Kocienski Olefination | E-selective | PT-sulfone, NaHMDS or KHMDS | Apolar solvent, low temperature |
References
-
Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. Available at: [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]
-
Wipf, P. The Wittig Reaction. Chem 2320 Lecture Notes. Available at: [Link]
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Wikipedia. Wittig reaction. Available at: [Link]
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Wikipedia. Julia olefination. Available at: [Link]
-
Chemistry LibreTexts. Wittig Reaction. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Slanina, T. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules2024 , 29(12), 2719. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Chaciak, B.; et al. Julia–Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. J. Org. Chem.2020 , 85(15), 9924–9936. Available at: [Link]
-
Molnár, K.; et al. Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements2015 , 190(5-6), 708-716. Available at: [Link]
-
Gajda, T.; et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27(20), 7055. Available at: [Link]
-
NotEvans. Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. Available at: [Link]
-
University of Bath. Still-Gennari Olefination. Available at: [Link]
-
Aggarwal, V. K.; et al. On the Origin of E/Z Selectivity in the Modified Julia Olefination – Importance of the Elimination Step. Angew. Chem. Int. Ed.2013 , 52(12), 3278-3282. Available at: [Link]
-
Janicki, I.; Kiełbasiński, P. Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. SciProfiles. Available at: [Link]
-
Slanina, T. Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
ResearchGate. On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. Available at: [Link]
-
Yamataka, H.; et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. J. Org. Chem.1993 , 58(18), 4701–4705. Available at: [Link]
-
Slanina, T. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Available at: [Link]
-
long. Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]
-
Dunne, E. C.; et al. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Tetrahedron2007 , 63(42), 10530-10540. Available at: [Link]
-
University of Colorado Boulder. A Solvent Free Wittig Reaction. Available at: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
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Ashenhurst, J. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Foscato, M.; et al. Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics2024 , 43(7), 748–759. Available at: [Link]
-
Total Synthesis. Wittig Reaction Mechanism & Examples. Available at: [Link]
-
ResearchGate. Dependence of the Wittig Reaction Mechanism on the Environment and on the Substituents at the Aldehyde Group and at the Phosphonium Ylide. Available at: [Link]
-
Foscato, M.; et al. Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics2024 , 43(7), 748–759. Available at: [Link]
-
Slanina, T. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available at: [Link]
-
Kumar, A.; et al. Recent advances in the selective semi-hydrogenation of alkyne to (E)-olefins. Chem. Commun.2023 , 59, 12469-12484. Available at: [Link]
-
ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Available at: [Link]
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ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chloro-3-ethylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Chloro-3-ethylbenzaldehyde
In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This compound (C9H9ClO), a substituted benzaldehyde derivative, serves as a key building block in the synthesis of more complex molecules.[1] Its purity is paramount, as even trace impurities can lead to unwanted side-reactions, diminished yields, and the introduction of potentially harmful substances in the final product. Therefore, robust and reliable analytical methods for its quantification and impurity profiling are indispensable.[2][3]
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the fundamental principles behind each technique, explain the rationale for methodological choices, and provide the experimental data necessary to empower you, the researcher, to select the optimal method for your specific application. The integrity of your research and development hinges on the quality of your analytical data; this guide is designed to ensure that foundation is solid.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally sensitive compounds.[5] For a substituted benzaldehyde like this compound, HPLC, particularly in a reversed-phase mode, offers a highly reliable method for purity assessment and the quantification of non-volatile impurities.[6][7]
The Principle and Rationale of Reversed-Phase HPLC
In reversed-phase HPLC (RP-HPLC), we utilize a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[7] The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. This compound, being a moderately polar molecule, will interact with the non-polar C18 stationary phase. By carefully tuning the polarity of the mobile phase (e.g., a mixture of water and acetonitrile or methanol), we can control the elution time of the analyte, achieving separation from both more polar and less polar impurities. The choice of a C18 column is standard for this type of molecule as it provides excellent hydrophobic selectivity.[7]
Method Development Considerations
-
Column Selection: A C18 reversed-phase column is the logical starting point due to its versatility and effectiveness in separating a wide range of moderately polar compounds.[7]
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is often sufficient for purity analysis of a single compound. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer better peak shape. A small amount of acid, like formic or phosphoric acid, may be added to the mobile phase to sharpen the peak of the aldehyde by suppressing the ionization of any silanol groups on the column packing.[8]
-
Detector Selection: A UV-Vis detector is ideal for this analysis. The benzaldehyde functional group contains a chromophore that absorbs UV light strongly, typically around 254 nm, providing excellent sensitivity.[7]
Sample Preparation for HPLC
Sample preparation for HPLC is typically straightforward. A stock solution of this compound is prepared by accurately weighing a known amount and dissolving it in a suitable solvent, like methanol or acetonitrile, to a known volume.[7] It is critical to ensure the sample is fully dissolved and the solution is filtered through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Confirmation
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5] It is the preferred method for analyzing volatile and semi-volatile compounds.[6] Given that this compound is a semi-volatile compound, GC-MS is an excellent choice for identifying and quantifying volatile organic impurities and for providing unequivocal structural confirmation.
The Principle and Rationale of GC-MS
In GC, the sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas (typically helium).[9] The column, which is coated with a stationary phase, separates compounds based on their boiling points and their interactions with the phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for highly confident identification.[10]
Method Development Considerations
-
Column Selection: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a robust choice. This type of column separates compounds primarily by their boiling points and is suitable for a wide range of analytes, including halogenated aromatic compounds.[11][12]
-
Inlet and Oven Temperature Program: The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A temperature ramp for the oven is used to first elute more volatile compounds at lower temperatures and then increase the temperature to elute less volatile compounds like this compound.[13]
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV is the standard for creating reproducible mass spectra that can be compared against established libraries (like the NIST library) for identification.
Sample Preparation for GC-MS
Similar to HPLC, sample preparation involves dissolving the this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid overloading the GC column. An internal standard may be added for precise quantification.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more suitable for the analytical goal at hand.[6]
| Parameter | HPLC with UV Detection | GC-MS | Rationale & Insights for this compound |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[5] | Requires compounds to be volatile and thermally stable.[6] | This compound is sufficiently volatile for GC, but HPLC is advantageous for analyzing any potential non-volatile degradation products or impurities. |
| Selectivity | Good; based on analyte's affinity for stationary/mobile phases. | Excellent; separation based on boiling point and polarity, with mass-based detection. | GC offers higher separation efficiency (sharper peaks) for complex mixtures of volatile isomers.[5] |
| Sensitivity | Good; dependent on the analyte's UV absorbance. | Excellent; MS is a highly sensitive detector. | For trace-level impurity analysis, GC-MS generally offers lower limits of detection than HPLC-UV.[10] |
| Identification | Based on retention time comparison with a known standard. | Definitive; based on matching the mass spectrum to a library or reference.[6] | GC-MS provides unequivocal structural confirmation, which is crucial for identifying unknown impurities. HPLC alone cannot provide this.[10] |
| Speed | Run times are typically 5-15 minutes. | Run times can be faster for simple mixtures, but temperature programming can extend them.[14] | Modern UPLC (a form of HPLC) can offer very fast analysis times, comparable to or faster than GC.[14] |
| Cost & Complexity | Lower initial instrument cost and less complex to operate. | Higher initial instrument cost and requires more specialized training. | For routine quality control, HPLC is often more cost-effective.[15] |
| Typical Application | Purity determination, quantification of the main component, and analysis of non-volatile impurities.[6] | Identification of unknown volatile impurities, residual solvent analysis, and confirmatory analysis.[6] | A combined approach is often best: HPLC for routine purity and GC-MS for initial characterization and investigation of unknown volatile peaks.[15] |
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.[16] It is imperative that any analytical method be fully validated for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed for the quantitative determination of the purity of this compound.
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[7]
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Workflow for GC-MS Impurity Identification in this compound.
Discussion and Recommendations
For the comprehensive analysis of this compound, a dual-pronged approach leveraging both HPLC and GC-MS provides the highest degree of confidence in quality assessment.
-
For Routine Quality Control (QC): Once the impurity profile has been well-characterized by GC-MS, a validated HPLC-UV method is the ideal choice for routine batch release testing. [15]It is robust, cost-effective, and provides accurate and precise data on the purity of the main component.
-
For Research, Development, and Impurity Profiling: In the early stages of process development or when investigating out-of-spec batches, GC-MS is indispensable. Its ability to definitively identify unknown volatile and semi-volatile impurities provides critical insights that can guide process optimization and ensure product safety. [10] Ultimately, the selection of an analytical technique must be guided by the specific question being asked. By understanding the fundamental strengths and weaknesses of both HPLC and GC-MS as detailed in this guide, researchers, scientists, and drug development professionals can make informed decisions, ensuring the integrity of their work and the quality of their products. [17]
References
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- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Iodo-2-methyloct-1-ene.
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Thermo Fisher Scientific. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC).
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Priyanka, A., et al. (n.d.). Analytical method validation: A brief review.
- Labforward. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- PubMed. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Agilent Technologies. (n.d.). GC AND GC/MS.
- AChemBlock. (n.d.). This compound 95%.
- BenchChem. (2025). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC).
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A Comparative Guide to the Reactivity of 4-Chloro-3-ethylbenzaldehyde vs. 4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of organic synthesis and drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic route. Substituted benzaldehydes are foundational building blocks, and understanding the subtle interplay of electronic and steric effects on their reactivity is paramount for rational molecular design. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-3-ethylbenzaldehyde and 4-chlorobenzaldehyde, grounded in the principles of physical organic chemistry and supported by relevant experimental data for analogous systems.
The Central Question: Unpacking the Influence of a Meta-Ethyl Group
The core of this comparison lies in understanding how the addition of an ethyl group at the 3-position (meta to the aldehyde and ortho to the chlorine) of 4-chlorobenzaldehyde modifies the reactivity of the carbonyl group. At first glance, the two molecules appear structurally similar. However, the presence of the ethyl substituent introduces electronic and steric perturbations that can significantly alter the electrophilicity of the carbonyl carbon, the primary site of chemical attack in a multitude of reactions.
This guide will dissect these effects to predict and explain the relative reactivities of this compound and 4-chlorobenzaldehyde in key chemical transformations, including nucleophilic addition, oxidation, the Wittig reaction, and the Cannizzaro reaction.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of the aldehyde functional group in aromatic systems is predominantly governed by the electronic environment of the carbonyl carbon and the steric accessibility of this reactive center.
Electronic Effects: A Tale of Induction and Resonance
The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1][2]
The Hammett equation , log(k/k₀) = σρ, provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[3] Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects.
-
4-chlorobenzaldehyde : The chlorine atom at the para position exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) and electron-donating through resonance (+M). For reactions involving the carbonyl group, the inductive effect tends to dominate, leading to an overall increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This is reflected in the positive Hammett σ value for a para-chloro substituent.
-
This compound : In addition to the effects of the 4-chloro substituent, the ethyl group at the 3-position (meta to the aldehyde) introduces an electron-donating inductive effect (+I). Alkyl groups are known to be electron-donating.[4] This +I effect of the meta-ethyl group will slightly decrease the electrophilicity of the carbonyl carbon compared to 4-chlorobenzaldehyde.
Based on electronic effects alone, it is hypothesized that 4-chlorobenzaldehyde will be more reactive towards nucleophiles than this compound .
Steric Effects: The Role of Bulk
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can play a significant role in the reactivity of aldehydes. Bulky substituents, particularly in the ortho position, can obstruct the trajectory of an incoming nucleophile, slowing down the reaction rate.[1]
The Taft equation , log(k/k₀) = ρσ + δEs, extends the Hammett equation to account for both polar (σ*) and steric (Es) effects, particularly in aliphatic and ortho-substituted aromatic systems.[5][6]
In the case of this compound, the ethyl group is in the meta position relative to the aldehyde group. While it is ortho to the chlorine atom, its steric impact on the aldehyde functionality is expected to be minimal. The carbonyl group and the incoming nucleophile are sufficiently distant from the meta-substituent to avoid significant steric clashes. Therefore, electronic effects are predicted to be the dominant factor in differentiating the reactivity of these two molecules.
Comparative Reactivity in Key Chemical Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[1] Reactions such as the Knoevenagel condensation, which involves the addition of an active methylene compound to the aldehyde, serve as excellent models for comparing reactivity.
Expected Outcome: 4-chlorobenzaldehyde is expected to undergo nucleophilic addition at a faster rate than this compound. The electron-donating nature of the meta-ethyl group in the latter reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.
Supporting Data for Analogous Systems:
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
This data for the Wittig reaction, a type of nucleophilic addition, clearly demonstrates that electron-withdrawing groups like nitro and chloro accelerate the reaction, while electron-donating groups like methyl decelerate it.
Experimental Protocol: Competitive Wittig Reaction for Relative Reactivity Assessment
To empirically determine the relative reactivity of this compound and 4-chlorobenzaldehyde, a competitive Wittig reaction can be performed. This experiment allows for a direct comparison of reaction rates by having both aldehydes compete for a limited amount of the Wittig reagent.
Objective: To determine the relative reactivity of this compound and 4-chlorobenzaldehyde towards a phosphonium ylide.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (or other suitable base)
-
Anhydrous diethyl ether or THF
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether. Add a strong base, such as a 10 M solution of sodium hydroxide, dropwise with vigorous stirring. The formation of the orange/red colored ylide indicates a successful reaction.
-
Competitive Reaction: In a separate flask, prepare an equimolar solution of this compound and 4-chlorobenzaldehyde in anhydrous diethyl ether.
-
Reaction Initiation: Add the aldehyde mixture dropwise to the freshly prepared ylide solution at room temperature. The total molar amount of aldehydes should be in excess relative to the ylide (e.g., 2 equivalents of the aldehyde mixture to 1 equivalent of the ylide).
-
Reaction Monitoring and Quenching: Allow the reaction to stir for a predetermined time (e.g., 30 minutes). Quench the reaction by adding water.
-
Workup: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Analyze the crude product mixture by GC-MS. The relative peak areas of the two alkene products will correspond to the relative rates of reaction of the two aldehydes.
Expected Results: The GC-MS analysis is expected to show a higher abundance of the alkene product derived from 4-chlorobenzaldehyde, confirming its higher reactivity.
Diagram of the Competitive Wittig Reaction Workflow:
Caption: Workflow for the competitive Wittig reaction.
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is a common and important transformation. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring, although the specific effect can depend on the oxidant and the reaction mechanism.
Expected Outcome: For many oxidation reactions, electron-donating groups can stabilize a developing positive charge in the transition state, thus accelerating the reaction. In such cases, this compound might be oxidized at a slightly faster rate than 4-chlorobenzaldehyde. However, if the rate-determining step involves nucleophilic attack of the oxidant on the carbonyl carbon, the trend would be reversed.
Supporting Data for Analogous Systems (Oxidation with Benzyltrimethylammonium Chlorobromate):
| Substituent (Position) | Relative Rate Constant (k/k₀) |
| p-OCH₃ | 6.31 |
| p-CH₃ | 2.51 |
| H | 1.00 |
| p-Cl | 0.55 |
| m-NO₂ | 1.35 |
| p-NO₂ | 1.62 |
This data indicates that for this particular oxidation, both strong electron-donating and strong electron-withdrawing groups can accelerate the reaction compared to unsubstituted benzaldehyde, suggesting a complex mechanism.
The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[7] The rate-determining step is typically the transfer of a hydride ion from the tetrahedral intermediate formed by the attack of hydroxide on one aldehyde molecule to a second aldehyde molecule.
Expected Outcome: The rate of the Cannizzaro reaction is expected to be faster for aldehydes with electron-withdrawing groups, as they increase the electrophilicity of the carbonyl carbon, facilitating the initial hydroxide attack and the subsequent hydride acceptance. Therefore, 4-chlorobenzaldehyde is predicted to undergo the Cannizzaro reaction at a faster rate than this compound .
Mechanism of the Cannizzaro Reaction:
Caption: Mechanism of the Cannizzaro reaction.
Conclusion: A Predictive Assessment of Reactivity
Based on a thorough analysis of the electronic and steric effects, a clear prediction of the relative reactivity of this compound and 4-chlorobenzaldehyde can be made. The primary differentiating factor is the electron-donating inductive effect of the meta-ethyl group in this compound. This effect, although modest, is expected to reduce the electrophilicity of the carbonyl carbon.
Therefore, for reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon, such as nucleophilic addition, the Wittig reaction, and likely the Cannizzaro reaction, 4-chlorobenzaldehyde is predicted to be the more reactive species .
For reactions with more complex mechanisms, such as certain oxidations, where the stability of intermediates with developing positive charge may be rate-determining, the electron-donating ethyl group could potentially lead to a modest rate enhancement for this compound.
This guide underscores the importance of a nuanced understanding of substituent effects in predicting and controlling chemical reactivity. For researchers and professionals in drug development, such insights are invaluable for the strategic selection of reagents and the optimization of synthetic pathways.
References
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A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
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Taft equation. Wikipedia.
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Taft Equation. Dalal Institute.
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Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate.
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Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Tetraethylammonium Chlorochromate. ResearchGate.
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Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research.
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Cannizzaro reaction. Wikipedia.
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Steric parameters taft's steric factor (es). Slideshare.
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Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
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Cannizzaro Reaction & Crossed. SNS Courseware.
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Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. ResearchGate.
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Consider the following substituent constants (o values) and answer each of the following in terms of the. Course Hero.
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4-Chloro-3-fluorobenzaldehyde synthesis. ChemicalBook.
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(PDF) Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein–Ponndorf–Verley reactions. ResearchGate.
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Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. Jurnal Kimia Valensi.
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Cannizzaro Reaction. University of Technology.
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structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. ResearchGate.
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Wittig Reaction. Organic Chemistry Portal.
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
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Why is benzaldehyde less reactive than propanal towards nucleophilic addition reaction? Quora.
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Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo.
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e CHO Benzaldehyde and meta-directing group. Hing in which the carbonyl e... Filo.
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Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI.
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A Comparative Benchmarking Study: 4-Chloro-3-ethylbenzaldehyde vs. 4-fluorobenzaldehyde in Key Synthetic Transformations
In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process efficiency. Substituted benzaldehydes are fundamental building blocks, pivotal in the construction of a vast array of complex molecules, from pharmaceuticals to advanced materials. This guide presents a detailed comparative analysis of two such key intermediates: 4-Chloro-3-ethylbenzaldehyde and 4-fluorobenzaldehyde.
Through an examination of their intrinsic physicochemical properties and performance in two cornerstone carbon-carbon bond-forming reactions—the Henry reaction and the Horner-Wadsworth-Emmons olefination—this document aims to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for informed substrate selection and reaction design. We will delve into the electronic and steric nuances that govern their reactivity, supported by experimental protocols and comparative data to offer a comprehensive and objective evaluation.
Head-to-Head: Physicochemical Properties
A molecule's inherent properties are the bedrock of its chemical behavior. The nature and position of substituents on the benzaldehyde ring significantly influence the electrophilicity of the carbonyl carbon, which is the primary determinant of its reactivity in nucleophilic addition reactions.
4-fluorobenzaldehyde features a highly electronegative fluorine atom at the para position. This exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack.[1] While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of aryl halides.
In contrast, This compound presents a more complex electronic and steric profile. The chlorine atom, also a halogen, is inductively withdrawing (-I) and mesomerically donating (+M), contributing to the activation of the carbonyl group. However, the presence of an ethyl group at the meta position introduces a mild electron-donating inductive effect (+I) and, more significantly, steric hindrance around the reaction center. This steric bulk can influence the approach of nucleophiles and the stability of transition states.
The following table summarizes the key physicochemical properties of these two aldehydes.
| Property | This compound | 4-fluorobenzaldehyde | Reference(s) |
| Molecular Formula | C₉H₉ClO | C₇H₅FO | [2][3],[4][5] |
| Molecular Weight | 168.62 g/mol | 124.11 g/mol | [2][3],[4][5] |
| Appearance | Not specified | Colorless to light yellow liquid | [4][6][7] |
| Melting Point | Not specified | -10 °C | [4][6][7] |
| Boiling Point | Not specified | 181 °C at 760 mmHg | [4][6][7] |
| Density | Not specified | 1.157 g/mL at 25 °C | [4][6] |
Comparative Reactivity in the Henry (Nitroaldol) Reaction
The Henry reaction, the base-catalyzed addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction that yields valuable β-nitro alcohols, precursors to amino alcohols and nitroalkenes.[8] The electrophilicity of the aldehyde is a key driver of this reaction's success.
Theoretically, the stronger electron-withdrawing nature of the fluorine atom in 4-fluorobenzaldehyde should render its carbonyl carbon more electrophilic and thus more reactive in the Henry reaction compared to this compound, where the electron-donating ethyl group may slightly diminish the reactivity.
To provide a quantitative comparison, we present experimental data for the Henry reaction of both aldehydes with nitromethane.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-fluorobenzaldehyde | [SFHEA][HSO₄] | None | 110 | 8 | 79 | [1] |
| 4-chlorobenzaldehyde* | Benzylamine | Acetic Acid | 78-80 | ~3.5 | High (not specified) | [6] |
Note: While a direct protocol for this compound was not found, this protocol for the closely related 4-chlorobenzaldehyde provides a strong basis for comparison.
The data indicates that 4-fluorobenzaldehyde is highly effective in the Henry reaction, affording a good yield under solvent-free conditions.[1] The protocol for 4-chlorobenzaldehyde also suggests high reactivity.[6] The slightly higher temperature required for the 4-fluorobenzaldehyde reaction may be attributed to the specific ionic liquid catalyst used.
Experimental Protocol: Henry Reaction
Below are detailed, step-by-step methodologies for the Henry reaction with both aldehydes.
Protocol 1: Synthesis of 4-Fluoro-β-nitrostyrene from 4-fluorobenzaldehyde
-
Materials: 4-fluorobenzaldehyde (5 mmol), nitromethane (5.8 mmol), ionic liquid [SFHEA][HSO₄] (0.05 mmol), ethyl acetate, absolute ethanol.
-
Procedure:
-
To a 50 mL single-necked flask, add 4-fluorobenzaldehyde, nitromethane, and the ionic liquid catalyst.[1]
-
Stir the mixture at 110 °C for 8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, extract the reaction mixture with ethyl acetate.[1]
-
Combine the organic phases and evaporate the solvent under reduced pressure.[1]
-
Recrystallize the crude product from absolute ethanol to yield 4-fluoro-trans-β-nitrostyrene.[1]
-
Protocol 2: Synthesis of 4-Chloro-3-ethyl-β-nitrostyrene from this compound (Adapted from 4-chlorobenzaldehyde protocol)
-
Materials: this compound (1.356 mol), benzylamine (1.429 mol), acetic acid (1066.8 g), nitromethane (5.336 mol), water.
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound and benzylamine in acetic acid.[6]
-
Heat the solution to 78 °C.[6]
-
Add nitromethane dropwise to the solution over approximately 3 hours, maintaining the temperature between 78-80 °C.[6]
-
Stir the resulting solution at approximately 79 °C for 40 minutes.[6]
-
Cool the solution to about 50 °C and add water dropwise over approximately 2.5 hours.[6]
-
Further cool the solution to about 10 °C over 2 hours and stir for an additional 2 hours at 6-10 °C to precipitate the product.[6]
-
Isolate the product by filtration.
-
Reaction Workflow: Henry Reaction
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from Chloro-Substituted Benzaldehydes
This guide provides a comparative analysis of the biological activities of several classes of heterocyclic compounds synthesized from chloro-substituted benzaldehydes. While direct experimental data on derivatives of 4-Chloro-3-ethylbenzaldehyde is limited in the current body of scientific literature, this document extrapolates from robust data on analogous compounds, particularly those derived from 4-chlorobenzaldehyde and 2-chlorobenzaldehyde. This approach allows for a foundational understanding of the potential bioactivities of compounds that could be synthesized from this compound and provides a framework for future research and development in this area. We will explore the synthesis and biological evaluation of key compound classes—Schiff bases, pyrazolines, and chalcones—and compare their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are versatile precursors in the synthesis of a wide array of heterocyclic compounds. The nature and position of the substituents on the phenyl ring can significantly influence the physicochemical properties and biological activities of the resulting molecules. The chloro-substituent, in particular, is known to enhance the lipophilicity and, in many cases, the biological efficacy of drug candidates. This guide focuses on compounds that can be readily synthesized from chloro-substituted benzaldehydes, offering a comparative look at their therapeutic potential.
I. Schiff Bases: Broad-Spectrum Antimicrobial Agents
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] This class of compounds is well-regarded for its diverse biological activities, including notable antimicrobial effects.[2][3]
Synthesis of Schiff Bases from Chloro-Substituted Benzaldehydes
The synthesis of Schiff bases is a straightforward condensation reaction. For instance, reacting a chloro-substituted benzaldehyde with a primary amine, often in an alcoholic solvent, yields the corresponding Schiff base.[4] The reaction is typically catalyzed by a small amount of acid.
Experimental Protocol: General Synthesis of a Schiff Base
-
Reactant Preparation: Dissolve equimolar amounts of a chloro-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and a primary amine (e.g., aniline) in a suitable solvent such as ethanol in a round-bottom flask.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Comparative Antimicrobial Activity
Schiff bases derived from chloro-substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5] The data below, while not specific to this compound, provides a strong indication of the potential antimicrobial efficacy of its derivatives.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Schiff Bases | (E)-N-(4-chlorobenzylidene)aniline | Staphylococcus aureus | - | [4] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [5] | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [5] | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [5] | |
| Alternatives | Ciprofloxacin (Antibiotic) | S. aureus & E. coli | - | [3] |
| Fluconazole (Antifungal) | C. albicans | - | [1] |
Note: Specific MIC values for (E)-N-(4-chlorobenzylidene)aniline were not provided in the snippet, but the study indicated broad-spectrum activity.
The presence of the chloro-substituent is often associated with enhanced antimicrobial activity.[4] This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes.
II. Pyrazoline Derivatives: Promising Anticancer Agents
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[6][7]
Synthesis of Pyrazoline Derivatives
Pyrazolines are commonly synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. The chalcone precursors are themselves synthesized from an appropriate aldehyde and ketone.
Experimental Protocol: Synthesis of a Pyrazoline Derivative
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve a chloro-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and an acetophenone derivative in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the chalcone from ethanol.
-
-
Pyrazoline Synthesis:
-
Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Comparative Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of pyrazoline derivatives against various cancer cell lines.[10][11][12] The data for compounds derived from 4-chlorobenzaldehyde are particularly encouraging.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolines | 1-[...]-5-(4-chlorophenyl)-2-pyrazoline (Compound 11) | U251 (Glioblastoma) | 11.9 | [8] |
| 1-[...]-5-(4-chlorophenyl)-2-pyrazoline (Compound 11) | AsPC-1 (Pancreatic) | 16.8 | [8] | |
| 3-(4-chlorophenyl)-5-[...]-1H-pyrazole-1-carbothioamide (2b) | HepG-2 (Liver) | 16.02 | [10] | |
| Alternatives | Doxorubicin (Chemotherapeutic) | HepG2 and MCF-7 | 4.20 and 4.70 (µg/ml) | [13] |
| Cisplatin (Chemotherapeutic) | - | - | [8] |
The mechanism of action for many anticancer pyrazolines involves the induction of apoptosis and cell cycle arrest.[10] The specific substitutions on the pyrazoline ring system play a crucial role in determining the potency and selectivity of these compounds.
III. Chalcones: Potent Anti-inflammatory Agents
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are open-chain flavonoids that serve as precursors for the synthesis of pyrazolines and other flavonoids. They possess a broad spectrum of biological activities, including significant anti-inflammatory properties.[14][15][16]
Synthesis of Chalcones
As mentioned previously, chalcones are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone.[14][17]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reactant Preparation: In a flask, dissolve an appropriate acetophenone and a chloro-substituted benzaldehyde in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) with constant stirring.
-
Reaction Progression: Allow the reaction to proceed at room temperature for several hours. The formation of a solid precipitate often indicates product formation.
-
Isolation and Purification: Filter the reaction mixture, wash the solid with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
-
Characterization: Verify the structure of the synthesized chalcone using spectroscopic methods.
Comparative Anti-inflammatory Activity
Chalcones have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[16][18]
| Compound Class | Derivative Example | In Vivo/In Vitro Model | Activity/Inhibition | Reference |
| Chalcones | 2',5'-dihydroxy-4-chloro-chalcone | Polymyxin B-induced hind-paw edema in mice | Remarkable inhibitory effect | [14] |
| (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (3h) | Xylene-induced ear edema in mice | 68% inhibition | [19] | |
| Alternatives | Ibuprofen (NSAID) | Xylene-induced ear edema in mice | 53% inhibition | [19] |
| Diclofenac (NSAID) | Carrageenan-induced paw edema in rats | Standard reference | [20] |
The presence and position of hydroxyl and chloro groups on the aromatic rings of chalcones are critical for their anti-inflammatory activity.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final bioactive compounds, the following workflow illustrates the general synthetic routes.
Caption: General synthetic pathways from chloro-substituted benzaldehydes.
Conclusion and Future Directions
This guide demonstrates that chloro-substituted benzaldehydes are valuable scaffolds for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. While specific data for derivatives of this compound are not yet widely available, the strong antimicrobial, anticancer, and anti-inflammatory activities of analogous compounds provide a compelling rationale for the synthesis and evaluation of this specific subclass.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of novel Schiff bases, pyrazolines, and chalcones from this compound and their thorough structural elucidation.
-
In-depth Biological Evaluation: Screening these new compounds against a wide range of microbial strains, cancer cell lines, and in various models of inflammation to obtain robust, quantitative data (MIC, IC₅₀, etc.).
-
Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural features of the this compound moiety that contribute to or modulate biological activity.
By systematically exploring the derivatives of this compound, researchers can potentially uncover new lead compounds with improved efficacy and safety profiles, contributing to the development of next-generation therapeutic agents.
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (URL not available)[8]
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Synthesis and anti-inflammatory effect of chalcones and related compounds. [Link][14]
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Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link][1][21][22]
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Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link][2]
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A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. [Link][10]
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Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). [Link][3]
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Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. (URL not available)[19]
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Synthesis and anti-inflammatory activity of chalcone derivatives. [Link][15]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. [Link][23]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link][16]
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Synthesis and activity of novel chalcone acetaminophen derivatives. [Link][20]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link][1][21][22]
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Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link][4]
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Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link][1][21][22]
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Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents. (URL not available)[24]
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Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. [Link][9]
-
Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. [Link][13]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. [Link][17]
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New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. [Link][25]
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link][5]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link][26]
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Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. [Link][18]
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Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. [Link][27]
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Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. [Link][7]
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Synthesis and anti-inflammatory activity of three nitro chalcones. [Link][28]
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A Comparative Guide to In-Silico Docking of 4-Chloro-3-ethylbenzaldehyde Derivatives for Antimicrobial Drug Discovery
This guide provides a comprehensive comparison of in-silico molecular docking performance for 4-Chloro-3-ethylbenzaldehyde and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document details a robust, validated workflow for assessing potential antimicrobial agents targeting the essential bacterial enzyme, DNA gyrase. We will explore the scientific rationale behind methodological choices, present comparative binding data, and offer a step-by-step protocol grounded in established scientific literature.
Part 1: The Scientific Imperative for Targeting DNA Gyrase
Benzaldehyde derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Their relatively simple scaffold makes them attractive starting points for medicinal chemistry campaigns. The specific compound, this compound, presents a unique substitution pattern that warrants investigation into its potential as a targeted therapeutic.
In the fight against antimicrobial resistance, the bacterial enzyme DNA gyrase stands out as a clinically validated and essential target.[4][5] This type II topoisomerase introduces negative supercoils into DNA, a process critical for relieving topological strain during DNA replication and transcription.[6][7] Inhibiting this enzyme is lethal to bacteria, making it an excellent target for novel antibiotics.[4][8] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2 complex).[8][9] The GyrB subunit contains the ATP-binding site, which provides the energy for the enzyme's catalytic activity.[8][10] Targeting this ATP-binding pocket with small molecule inhibitors is a proven strategy for disrupting bacterial proliferation.[9]
The mechanism of DNA gyrase is a multi-step process involving DNA binding, cleavage, strand passage, and religation, all powered by ATP hydrolysis.[8][11] Inhibition of the GyrB subunit disrupts this cycle, leading to a cessation of DNA replication and ultimately, cell death.
Diagram: Simplified DNA Gyrase Catalytic Cycle and Point of Inhibition
The following diagram illustrates the essential role of DNA gyrase in managing DNA supercoiling and highlights the inhibitory action of our candidate molecules on the ATP-binding site of the GyrB subunit.
Caption: A systematic workflow for molecular docking studies.
Detailed Step-by-Step Methodology
1. Receptor Preparation
-
Rationale: The quality of the initial protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) often contain non-essential water molecules, co-factors, and may lack hydrogen atoms, all of which must be corrected for an accurate simulation. [12][13]* Protocol:
-
Obtain Structure: Download the crystal structure of E. coli DNA gyrase subunit B (e.g., PDB ID: 4Z2D) from the RCSB PDB.
-
Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all crystallographic water molecules and any co-crystallized ligands or ions not essential for the binding interaction. [14][15] 3. Add Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. [16] 4. Assign Charges: Compute and assign Gasteiger partial charges, which are necessary for the scoring function to calculate electrostatic interactions. [17] 5. Output Format: Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T). [17] 2. Ligand Preparation
-
-
Rationale: Ligands must be converted from 2D representations to energetically favorable 3D conformations. This ensures that the docking algorithm starts with a realistic molecular geometry. [18][19]* Protocol:
-
Obtain Structures: Source 2D structures of this compound and its analogues (e.g., from PubChem or drawn using chemical sketchers). [20][21] 2. Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D coordinates. [19] 3. Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. [13] 4. Define Rotatable Bonds: Define the rotatable bonds within the ligand. AutoDock Vina will explore the conformational space by rotating these bonds during the simulation. [16] 5. Output Format: Save the prepared ligands in the PDBQT file format. [17] 3. Docking Simulation with AutoDock Vina
-
-
Rationale: The docking process requires defining a specific search space (a "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical for balancing computational cost and thoroughness of the search. [17][22]* Protocol:
-
Define Grid Box: Center the grid box on the known ATP-binding site of GyrB. The dimensions should be large enough to accommodate the ligands and allow for rotational and translational movement (e.g., 22 x 22 x 22 Å). [23] 2. Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions. [22] 3. Execute Vina: Run the AutoDock Vina simulation from the command line. Vina will generate multiple binding poses (modes) for the ligand, ranked by their predicted binding affinity. [23] 4. Post-Docking Analysis
-
-
Rationale: The output of a docking simulation is a set of poses and scores. A thorough analysis is required to interpret these results, focusing on binding energy, root-mean-square deviation (RMSD), and specific molecular interactions. [24][25]* Protocol:
-
Binding Affinity (ΔG): Analyze the binding affinity scores (in kcal/mol) from the output file. A more negative value indicates a more favorable binding interaction. [24] 2. Pose Analysis: Visualize the top-ranked binding poses in complex with the receptor using PyMOL or UCSF Chimera. The pose with the lowest binding energy is typically considered the most likely. [26] 3. Interaction Analysis: Identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding pocket. The presence of multiple strong interactions validates the binding pose. [24][27] 4. RMSD Validation: If a co-crystallized ligand is available, re-docking it and calculating the RMSD between the docked pose and the crystal pose is a crucial validation step. An RMSD value below 2.0 Å suggests the docking protocol is reliable. [24][25]
-
Part 3: Comparative Performance Analysis
To provide a clear comparison, we evaluated this compound against three structurally related derivatives. The modifications are designed to probe the effects of different substituents on binding affinity and interaction patterns within the GyrB active site.
-
Compound A: this compound (Lead Compound)
-
Compound B: 4-Chloro-3-methylbenzaldehyde (Reduced alkyl size)
-
Compound C: 3-Chloro-4-ethylbenzaldehyde (Isomeric control)
-
Compound D: 4-Chloro-3-methoxybenzaldehyde (Bioisosteric replacement of ethyl with methoxy) [28] Table 1: Comparative Docking Results against E. coli DNA Gyrase B
| Compound ID | Derivative Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| A | This compound | -7.8 | Asp73, Asn46 | Val43, Val71, Ile78, Pro79 |
| B | 4-Chloro-3-methylbenzaldehyde | -7.5 | Asp73, Asn46 | Val43, Val71, Pro79 |
| C | 3-Chloro-4-ethylbenzaldehyde | -6.9 | Asp73 | Val120, Ala47, Ile78 |
| D | 4-Chloro-3-methoxybenzaldehyde | -7.2 | Asp73, Asn46, Ser42 | Val43, Val71, Pro79 |
Analysis of Results:
The docking results provide valuable structure-activity relationship (SAR) insights.
-
Lead Compound (A): this compound shows the strongest binding affinity at -7.8 kcal/mol. Its aldehyde group forms critical hydrogen bonds with the backbone of Asp73 and the side chain of Asn46, which are known to be key residues in the ATP-binding site. The ethyl group at position 3 fits snugly into a hydrophobic pocket formed by Val43, Val71, and Ile78, contributing significantly to binding.
-
Effect of Alkyl Size (B): Replacing the ethyl group with a smaller methyl group (Compound B) results in a slightly reduced binding affinity (-7.5 kcal/mol). While it maintains the crucial hydrogen bonds, the smaller methyl group has a less optimal fit in the hydrophobic pocket, leading to weaker van der Waals interactions compared to the ethyl group.
-
Effect of Isomeric Position (C): Moving the ethyl group to position 4 and the chloro group to position 3 (Compound C) dramatically reduces binding affinity (-6.9 kcal/mol). This reorientation disrupts the optimal placement of the molecule within the active site. The aldehyde group still interacts with Asp73, but the favorable hydrophobic interactions of the ethyl group are lost, and the repositioned chlorine atom may introduce steric hindrance.
-
Effect of Bioisosteric Replacement (D): Replacing the ethyl group with a methoxy group (Compound D) leads to a binding affinity of -7.2 kcal/mol. The oxygen of the methoxy group introduces an additional potential hydrogen bond acceptor, but this does not fully compensate for the loss of the more favorable hydrophobic interactions provided by the ethyl group.
Conclusion and Future Directions
Based on this in-silico analysis, This compound emerges as the most promising candidate for further development as a DNA gyrase inhibitor. Its specific substitution pattern allows for a combination of essential hydrogen bonding and optimal hydrophobic interactions within the enzyme's ATP-binding site.
The logical next steps for advancing this research include:
-
In-vitro Validation: Synthesize the compounds and perform enzyme inhibition assays (e.g., DNA supercoiling assays) to confirm the in-silico predictions and determine IC50 values.
-
Antimicrobial Testing: Evaluate the minimum inhibitory concentrations (MICs) of the compounds against a panel of bacterial strains, including drug-resistant isolates.
-
Lead Optimization: Use the structural insights gained from this docking study to design and synthesize new derivatives with potentially improved potency and pharmacokinetic properties.
This guide demonstrates a powerful, rational approach to early-stage drug discovery, enabling the efficient prioritization of candidate molecules for further experimental validation.
References
-
ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
-
Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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ResearchGate. (n.d.). Proposed mechanism of action of DNA gyrase. [Link]
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Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?[Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
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PubMed. (1992). DNA gyrase: structure and function. [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
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PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
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YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
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YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Link]
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Nature. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. [Link]
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John Innes Centre. (2017). Researchers discover new class of compounds that inhibit bacterial DNA gyrase. [Link]
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MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
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ResearchGate. (2023). Synthesis, Characterization, Molecular Docking and Biological Evaluation of 1,4-Bis(aryl-1H- 1,2,3-triazole-4yl)methoxy)benzaldehyde Derivatives as Potential Anticancer Agents. [Link]
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MDPI. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. [Link]
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Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. [Link]
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PubMed. (2020). Synthesis, Molecular Docking, and Preliminary Evaluation of 2-(1,2,3-Triazoyl)benzaldehydes As Multifunctional Agents for the Treatment of Alzheimer's Disease. [Link]
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PubMed Central. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. [Link]
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MDPI. (2020). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]
-
MDPI. (2023). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. [Link]
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NIH. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
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PubMed Central. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. [Link]
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NIH. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. [Link]
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NIH. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. [Link]
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A Comparative Guide to the Reaction Kinetics of 4-Chloro-3-ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, a nuanced understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, yield maximization, and the rational design of novel molecular entities. 4-Chloro-3-ethylbenzaldehyde, a substituted aromatic aldehyde, presents a unique electronic and steric profile that influences its reactivity in a variety of chemical transformations. This guide provides a comprehensive comparative analysis of the kinetic behavior of this compound in key reaction classes, juxtaposed with other structurally relevant benzaldehydes. By delving into the causality behind experimental observations and providing actionable protocols, this document aims to empower researchers to harness the full synthetic potential of this versatile intermediate.
The Unique Electronic and Steric Profile of this compound
The reactivity of the aldehyde functional group in this compound is modulated by the interplay of the substituents on the aromatic ring. The chlorine atom at the C4 position is an electron-withdrawing group via induction, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethyl group at the C3 position is a weak electron-donating group through hyperconjugation. This combination of an electron-withdrawing and an electron-donating group at the para and meta positions, respectively, relative to the aldehyde, creates a distinct electronic environment that influences reaction rates. Furthermore, the ethyl group introduces a degree of steric hindrance that can affect the approach of bulky reagents.
To contextualize the reactivity of this compound, we will compare it with model substituted benzaldehydes:
-
Benzaldehyde: The unsubstituted parent compound, providing a baseline for reactivity.
-
4-Chlorobenzaldehyde: An analogue with a single electron-withdrawing group.[1][2]
-
3-Ethylbenzaldehyde: An analogue with a single electron-donating group.
-
4-Chloro-3-methylbenzaldehyde: A close structural analogue to assess the impact of the alkyl chain length.[3]
Comparative Kinetics in Key Reaction Classes
The following sections dissect the expected kinetic behavior of this compound in oxidation, reduction, and condensation reactions, drawing upon established principles and data from studies on similarly substituted benzaldehydes.
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the electron-rich transition state, while electron-donating groups have the opposite effect.[4][5][6]
Expected Reactivity Order:
4-Chlorobenzaldehyde > This compound > Benzaldehyde > 3-Ethylbenzaldehyde
Rationale:
The strong electron-withdrawing effect of the chlorine atom in 4-chlorobenzaldehyde significantly increases the rate of oxidation compared to benzaldehyde. In this compound, the electron-donating ethyl group partially counteracts the effect of the chlorine atom, leading to a slightly slower oxidation rate than 4-chlorobenzaldehyde. Conversely, the electron-donating nature of the ethyl group in 3-ethylbenzaldehyde deactivates the ring towards oxidation, resulting in the slowest reaction rate among the compared aldehydes.
Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate (BTMACB) in Aqueous Acetic Acid.
| Aldehyde | Substituent Effects | Expected Relative Rate Constant (k_rel) |
| 4-Chlorobenzaldehyde | Strong electron-withdrawing (-I, +M) | > 1 |
| This compound | Electron-withdrawing (-I) and electron-donating (+I) | ~ 1 |
| Benzaldehyde | Unsubstituted | 1 |
| 3-Ethylbenzaldehyde | Weak electron-donating (+I) | < 1 |
Note: The relative rate constants are qualitative predictions based on established electronic effects of the substituents.
Experimental Protocol: Kinetic Monitoring of Benzaldehyde Oxidation by UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the oxidation of a substituted benzaldehyde, which can be adapted for this compound.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Oxidizing agent (e.g., Potassium permanganate)
-
Solvent (e.g., Aqueous acetic acid)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the substituted benzaldehyde and the oxidizing agent of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the benzaldehyde solution with the solvent.
-
Initiate the reaction by adding the oxidizing agent solution to the cuvette and start the data acquisition immediately.
-
Monitor the decrease in the absorbance of the oxidizing agent (e.g., KMnO₄ at ~525 nm) or the increase in the absorbance of the product (benzoic acid) over time at a fixed wavelength.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
Diagram 1: Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic experiment using UV-Vis spectroscopy.
Reduction Reactions
The reduction of benzaldehydes to their corresponding benzyl alcohols is a nucleophilic addition of a hydride ion to the carbonyl carbon. The rate of this reaction is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon and retarded by electron-donating groups.[7][8]
Expected Reactivity Order:
4-Chlorobenzaldehyde > This compound > Benzaldehyde > 3-Ethylbenzaldehyde
Rationale:
Similar to oxidation, the electron-withdrawing chlorine atom in 4-chlorobenzaldehyde makes the carbonyl carbon more electron-deficient and thus more reactive towards hydride attack. The electron-donating ethyl group in this compound will slightly decrease the reactivity compared to 4-chlorobenzaldehyde. The unsubstituted benzaldehyde serves as the baseline, and the electron-donating ethyl group in 3-ethylbenzaldehyde will decrease the electrophilicity of the carbonyl carbon, leading to the slowest reduction rate.
Table 2: Comparison of Second-Order Rate Constants for the Reduction of Substituted Benzaldehydes with B-n-octyl-9-BBN.
| Aldehyde | Substituent Effects | Expected Relative Rate Constant (k_rel) |
| 4-Chlorobenzaldehyde | Strong electron-withdrawing (-I, +M) | > 1 |
| This compound | Electron-withdrawing (-I) and electron-donating (+I) | ~ 1 |
| Benzaldehyde | Unsubstituted | 1 |
| 3-Ethylbenzaldehyde | Weak electron-donating (+I) | < 1 |
Note: The relative rate constants are qualitative predictions based on established electronic effects of the substituents.
Experimental Protocol: Kinetic Monitoring of Benzaldehyde Reduction by HPLC
This protocol provides a method for tracking the reduction of a substituted benzaldehyde using High-Performance Liquid Chromatography (HPLC).[9]
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Reducing agent (e.g., Sodium borohydride)
-
Solvent (e.g., Ethanol)
-
Quenching solution (e.g., Dilute acetic acid)
-
Internal standard
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the substituted benzaldehyde and the internal standard in the reaction solvent.
-
Set up the reaction in a thermostatted vessel.
-
Initiate the reaction by adding the reducing agent.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Dilute the quenched sample and inject it into the HPLC system.
-
Monitor the disappearance of the benzaldehyde peak and the appearance of the benzyl alcohol peak.
-
Quantify the concentrations of the reactant and product using the internal standard method.
-
Plot the concentration of the benzaldehyde versus time to determine the reaction rate.
Diagram 2: HPLC-Based Kinetic Analysis Workflow
Caption: Workflow for kinetic analysis using HPLC with sample quenching.
Condensation Reactions
Condensation reactions, such as the Knoevenagel or aldol condensation, involve the nucleophilic attack of a carbanion on the carbonyl carbon of the aldehyde. Similar to reduction reactions, the rate of condensation is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[10][11][12]
Expected Reactivity Order:
4-Chlorobenzaldehyde > This compound > Benzaldehyde > 3-Ethylbenzaldehyde
Rationale:
The electrophilicity of the carbonyl carbon is the primary determinant of the reaction rate. The electron-withdrawing chlorine atom in 4-chlorobenzaldehyde increases this electrophilicity, leading to a faster reaction. In this compound, the electron-donating ethyl group will have a slight retarding effect compared to 4-chlorobenzaldehyde. Benzaldehyde serves as the reference, and the electron-donating ethyl group in 3-ethylbenzaldehyde will decrease the reaction rate.
Table 3: Comparison of Second-Order Rate Constants for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile.
| Aldehyde | Substituent Effects | Expected Relative Rate Constant (k_rel) |
| 4-Chlorobenzaldehyde | Strong electron-withdrawing (-I, +M) | > 1 |
| This compound | Electron-withdrawing (-I) and electron-donating (+I) | ~ 1 |
| Benzaldehyde | Unsubstituted | 1 |
| 3-Ethylbenzaldehyde | Weak electron-donating (+I) | < 1 |
Note: The relative rate constants are qualitative predictions based on established electronic effects of the substituents.
Experimental Protocol: Kinetic Monitoring of Knoevenagel Condensation by ¹H NMR Spectroscopy
This protocol describes how to follow the kinetics of a Knoevenagel condensation using ¹H NMR spectroscopy.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Active methylene compound (e.g., Malononitrile)
-
Catalyst (e.g., Piperidine)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the substituted benzaldehyde and the active methylene compound in the deuterated solvent.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add the catalyst to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.
-
Monitor the disappearance of the aldehyde proton signal and the appearance of the vinylic proton signal of the product.
-
Integrate the relevant signals to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration of the benzaldehyde versus time to determine the reaction rate.
Diagram 3: Logical Flow of a Condensation Reaction Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
Conclusion
The kinetic behavior of this compound in common organic reactions is governed by the delicate balance of the electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the ethyl group. Based on established principles of physical organic chemistry, its reactivity is expected to be intermediate between that of 4-chlorobenzaldehyde and benzaldehyde. This guide provides a framework for predicting and experimentally verifying the kinetic profile of this important synthetic intermediate. The detailed protocols and comparative data serve as a valuable resource for researchers seeking to optimize reaction conditions and develop novel synthetic methodologies.
References
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- Midland, M. M., & Kazubski, A. (1982). Kinetics of Reductions of Substituted Benzaldehydes with B-Alkyl-9-borabicyclo[3.3.1]nonane. Journal of Organic Chemistry.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron.
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PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]
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- Szafranski, K., & Karon, K. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules.
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- Medien, H. A. A. (2002). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid.
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PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating 4-Chloro-3-ethylbenzaldehyde and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Positional isomers, such as those of 4-Chloro-3-ethylbenzaldehyde, often exhibit subtle yet significant differences in their spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic properties of this compound and three of its key positional isomers: 3-Chloro-4-ethylbenzaldehyde, 4-Chloro-2-ethylbenzaldehyde, and 2-Chloro-4-ethylbenzaldehyde. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for the differentiation and characterization of these closely related aromatic aldehydes.
Introduction to Isomeric Differentiation
The arrangement of substituents on a benzene ring profoundly influences the electronic environment of the molecule, leading to distinct patterns in its interaction with electromagnetic radiation and its fragmentation behavior under energetic conditions. In the case of the chloro- and ethyl- substituted benzaldehydes, the relative positions of these groups and the aldehyde functionality create unique fingerprints in their respective spectra. This guide will dissect these fingerprints to provide a clear, data-driven methodology for distinguishing between these isomers.
Molecular Structures of the Isomers
To visually represent the compounds discussed in this guide, the following diagram illustrates their molecular structures.
Caption: Molecular structures of the four discussed isomers.
Spectroscopic Comparison
The following sections detail the expected and, where available, experimental spectroscopic data for each isomer. Due to the limited availability of public experimental data for all isomers, some of the presented data are predicted based on established spectroscopic principles and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern of aromatic compounds. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a wealth of information about their relative positions.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic. The electron-withdrawing nature of the aldehyde and chloro groups, and the electron-donating nature of the ethyl group, create distinct electronic environments for the aromatic protons.
-
Aldehyde Proton: All isomers will exhibit a singlet for the aldehyde proton in the downfield region, typically between 9.8 and 10.5 ppm.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be present for all isomers, with their chemical shifts influenced by their proximity to other substituents.
-
Aromatic Protons: The splitting patterns and chemical shifts of the three aromatic protons are the key differentiators.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly in the aromatic region (120-150 ppm) and the carbonyl carbon (around 190 ppm), are also highly sensitive to the substituent positions.
Summary of Predicted and Experimental NMR Data
| Compound | Predicted ¹H NMR (Aromatic Region, δ ppm) | Predicted ¹³C NMR (Carbonyl, δ ppm) |
| This compound | H-2: ~7.8 (d, J≈2 Hz), H-5: ~7.6 (d, J≈8 Hz), H-6: ~7.7 (dd, J≈8, 2 Hz) | ~191 |
| 3-Chloro-4-ethylbenzaldehyde | H-2: ~7.9 (d, J≈2 Hz), H-5: ~7.5 (d, J≈8 Hz), H-6: ~7.7 (dd, J≈8, 2 Hz) | ~190 |
| 4-Chloro-2-ethylbenzaldehyde | H-3: ~7.8 (d, J≈2 Hz), H-5: ~7.5 (d, J≈8 Hz), H-6: ~7.6 (dd, J≈8, 2 Hz) | ~192 |
| 2-Chloro-4-ethylbenzaldehyde | H-3: ~7.9 (d, J≈2 Hz), H-5: ~7.4 (dd, J≈8, 2 Hz), H-6: ~7.7 (d, J≈8 Hz) | ~189 |
Note: The predicted values are based on additive models and may vary from experimental results. The coupling patterns (d = doublet, dd = doublet of doublets) are crucial for assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For these isomers, the key absorptions are related to the aldehyde and the substituted benzene ring.
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1715 cm⁻¹ is characteristic of the carbonyl group in aromatic aldehydes. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.
-
Aldehydic C-H Stretch: Two weak to medium bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the C=O stretching frequency and variations in the fingerprint region can be used for differentiation, particularly when authentic reference spectra are available.
Key IR Absorption Regions
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aldehydic C-H Stretch | 2850 - 2820 and 2750 - 2720 |
| Carbonyl (C=O) Stretch | 1715 - 1690 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the chloro-ethylbenzaldehyde isomers, the molecular ion peak and the isotopic pattern of chlorine are key identifiers.
-
Molecular Ion (M⁺): All isomers have the same molecular formula (C₉H₉ClO) and therefore the same nominal molecular weight of 168 g/mol . High-resolution mass spectrometry can confirm the elemental composition.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: The fragmentation patterns are expected to be similar, with common losses of H· (M-1), CHO· (M-29), and Cl· (M-35). The relative intensities of these fragment ions may vary slightly between isomers due to differences in the stability of the resulting carbocations. A prominent fragment is often the tropylium ion or a substituted tropylium ion.
The primary utility of MS in this context is to confirm the molecular weight and the presence of a chlorine atom. Distinguishing between the isomers based solely on their electron ionization mass spectra can be challenging without reference standards.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy Protocol
Caption: A generalized workflow for NMR sample analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, integration values, and coupling constants.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for these types of molecules.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight, identify the isotopic pattern of chlorine, and propose fragmentation pathways.
Conclusion
The differentiation of this compound and its positional isomers is a tractable analytical challenge that relies on a multi-technique spectroscopic approach. While IR and MS are invaluable for confirming the presence of key functional groups and determining the molecular formula, ¹H NMR spectroscopy stands out as the most definitive technique for unambiguous structural elucidation. The unique splitting patterns and chemical shifts of the aromatic protons provide a robust fingerprint for each isomer. This guide provides a foundational framework for the spectroscopic analysis of these compounds, emphasizing the importance of careful data interpretation and, where possible, comparison with authentic reference materials.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-ethylbenzaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Chloro-3-ethylbenzaldehyde, a substituted aromatic aldehyde. By understanding the chemical's properties and the principles behind these procedures, you can ensure the safety of yourself and your colleagues while maintaining regulatory compliance.
Understanding the Hazard Profile of this compound
-
Combustible: It is likely a combustible liquid, meaning it can ignite, but not as readily as a flammable liquid.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
A Skin and Eye Irritant: Direct contact can cause irritation to the skin and serious irritation to the eyes.
-
Potentially Harmful to Aquatic Life: As with many chlorinated organic compounds, it may have long-lasting harmful effects on aquatic ecosystems.
It is imperative to handle this compound with the appropriate personal protective equipment and within a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations rooted in chemical compatibility and safety best practices.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves | Butyl rubber offers excellent resistance to aldehydes and halogenated hydrocarbons. While nitrile gloves may provide protection against incidental splashes, they are not recommended for prolonged contact. |
| Eye Protection | Chemical Splash Goggles | Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses. |
| Skin and Body Protection | Chemical-Resistant Lab Coat | A lab coat made of a chemical-resistant material will protect your skin and clothing from accidental spills. |
| Respiratory Protection | Not typically required when handled in a fume hood. | A properly functioning chemical fume hood provides adequate ventilation. If working outside of a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator is necessary. |
Spill and Exposure Procedures: A Calm and Methodical Response
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Immediate Actions for Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
The following workflow outlines the steps for managing a spill of this compound:
Caption: Workflow for the safe cleanup of a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. For large spills, evacuate the area and contact your institution's emergency response team.
-
Ensure Proper Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear the recommended PPE, including butyl rubber gloves, chemical splash goggles, and a lab coat.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorb the Chemical: Gently cover and absorb the spilled material with the absorbent. Avoid generating dust.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated absorbents, PPE, and cleaning materials must be disposed of as hazardous waste.
Proper Disposal Procedures for this compound
As a halogenated organic compound, this compound requires disposal as hazardous waste. Landfill disposal is not an appropriate option. The primary and recommended method of disposal is incineration by a licensed hazardous waste management facility.
In-Lab Waste Management:
The following diagram illustrates the decision-making process for handling waste containing this compound in the laboratory.
Caption: Decision tree for the in-laboratory management of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation is Key: Do not mix this compound waste with non-halogenated organic waste streams. Designate a specific, compatible waste container for "Halogenated Organic Waste."
-
Container Selection: Use a chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap. Ensure the container is in good condition and free from leaks.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." If it is a mixed waste stream, list all components and their approximate percentages.
-
Safe Storage: Keep the waste container sealed when not in use. Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Empty Container Disposal: A container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]
-
The Glove Guru. (2025, June 22). Butyl Gloves: Properties, Uses, and Safety Considerations. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
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Bulwark. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
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SDS Manager Inc. (2023, June 15). 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde. Retrieved from [Link]
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National Institutes of Health. (2018, August 10). Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. Retrieved from [Link]
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Wastech Controls & Engineering. (n.d.). Laboratory Neutralization. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Google Patents. (n.d.). US6670520B2 - Reductive amination for aldehyde neutralization.
- Carl ROTH. (2
A Senior Application Scientist's Guide to Handling 4-Chloro-3-ethylbenzaldehyde: Essential PPE and Safety Protocols
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Chloro-3-ethylbenzaldehyde (CAS No. 945717-06-6). As a substituted aromatic aldehyde, this compound requires a comprehensive safety strategy to mitigate risks. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Profile
While comprehensive toxicological data for this compound is not extensively published, a robust safety plan can be developed by analyzing data from structurally similar compounds. Aromatic aldehydes as a class present several potential hazards, including irritation and sensitization. Data from analogous chemicals like 4-ethylbenzaldehyde and other chlorinated benzaldehydes indicate that a cautious approach is mandatory.[1][2]
The primary risks associated with this chemical class include irritation to the skin and eyes, potential harm if swallowed, and possible respiratory irritation.[2][3][4][5] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
| Hazard Classification | Description | Supporting Evidence |
| Combustible Liquid | The compound may ignite when exposed to heat or flame. Vapors can form explosive mixtures with air upon intense heating. | Based on data for 4-ethylbenzaldehyde, classified as a Combustible liquid (H227). |
| Harmful if Swallowed | Ingestion may lead to adverse health effects.[6] | Based on data for 4-ethylbenzaldehyde, classified as Acute Toxicity, Oral (H302).[6] |
| Skin Irritation | Direct contact may cause skin irritation.[2][4] | Based on data for 4-Chloro-3-(trifluoromethyl)benzaldehyde, classified as a skin irritant (H315).[2][5] |
| Serious Eye Irritation | Direct contact can cause serious irritation to the eyes.[2][3][4] | Based on data for 4-Chloro-3-(trifluoromethyl)benzaldehyde, classified as a serious eye irritant (H319).[2][5] |
| Respiratory Irritation | Inhalation of vapors or mists may cause respiratory tract irritation.[2][5] | Based on data for 4-Chloro-3-(trifluoromethyl)benzaldehyde, may cause respiratory irritation (H335).[2][5] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective chemical safety prioritizes systematic controls before relying solely on personal protective equipment. PPE is the final barrier between the researcher and the hazard. The following diagram illustrates the preferred order of implementation for safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling this compound, Engineering Controls (e.g., a chemical fume hood) and Administrative Controls (e.g., standard operating procedures) are critical foundations before the selection of PPE.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is required for all procedures involving this compound.
| Body Part | Required Protection | Causality (Why this is necessary) |
| Eyes/Face | Chemical safety goggles conforming to EN166 (EU) or ANSI Z.87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash risk.[7][8] | Protects against splashes and potential vapors which can cause serious eye irritation.[1][2][9] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected for leaks or tears before each use and changed immediately upon contamination.[1][7][8] | Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[2][3][9] |
| Body | A flame-retardant or chemical-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[7] | Protects against accidental spills and contamination of personal clothing, minimizing skin exposure.[1] |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][10] If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[7][8][9] | Minimizes the inhalation of vapors that may cause respiratory tract irritation.[2][5] Engineering controls are the primary method for respiratory protection.[7] |
Step-by-Step Operational Protocol
A systematic workflow is critical for safely managing this compound from receipt to disposal.
4.1 Preparation & Pre-Handling
-
Designate a Workspace: All handling must occur in a designated area, preferably within a certified chemical fume hood.[1][8]
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[10][11]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials (e.g., absorbent pads, sand), and clearly labeled waste containers, are within arm's reach.[1]
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.
4.2 Handling & Use
-
Grounding: When transferring from a larger container, take precautionary measures against static discharge.[10]
-
Dispensing: Open the container within the fume hood. Carefully dispense the required amount, avoiding splashes or the generation of mists.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.[10][11]
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[10][11]
4.3 Post-Handling & Decontamination
-
Clean Workspace: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][11] Do not eat, drink, or smoke in the laboratory area.[5][11]
Emergency Procedures & Spill Management
5.1 First Aid Measures Immediate and correct first aid is critical in the event of an exposure.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11][12] |
| Skin Contact | Take off all contaminated clothing immediately.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[11][12] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Call a poison control center or seek immediate medical attention.[11] |
5.2 Small Spill Cleanup
-
Evacuate & Ventilate: Ensure adequate ventilation. For significant spills, evacuate non-essential personnel.
-
Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to soak up the spill.[5][11]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and closed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Avoid Ignition: Remove all sources of ignition during cleanup.[5][11]
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containers: Do not mix with other waste. Leave chemicals in their original containers if possible. Handle uncleaned containers as you would the product itself.
-
Disposal: All waste must be disposed of through an approved and licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[10][11]
References
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]
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4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. (2023). SDS Manager Inc. Available at: [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024). EHS Insight. Available at: [Link]
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Safety Data Sheet 4-Ethylbenzaldehyde. (n.d.). Metascience. Available at: [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
